molecular formula C7H5BrN2O B1528941 5-Bromo-4-methoxypicolinonitrile CAS No. 1256823-07-0

5-Bromo-4-methoxypicolinonitrile

Cat. No.: B1528941
CAS No.: 1256823-07-0
M. Wt: 213.03 g/mol
InChI Key: XOWUMORSLMSOMG-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypicolinonitrile (CAS 1256823-07-0) is a high-purity chemical intermediate designed for research and development applications. This compound features a pyridine ring substituted with bromo, methoxy, and nitrile functional groups, making it a versatile building block in organic synthesis . Its primary application is in the synthesis of pharmaceuticals and agrochemicals, where it serves as a key precursor for constructing more complex heterocyclic compounds with potential biological activity . The structure of this compound is particularly valuable in drug discovery, especially in the development of molecules that target specific enzymes or receptors . Pyridine derivatives, like this one, are crucial scaffolds in medicinal chemistry; statistically, nitrogen-containing heterocycles are found in over 85% of all biologically active compounds and in approximately 60% of unique, small-molecule drugs approved by the FDA . The bromine atom on the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl groups to explore structure-activity relationships . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWUMORSLMSOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720882
Record name 5-Bromo-4-methoxypyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-07-0
Record name 5-Bromo-4-methoxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256823-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methoxypyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of the novel compound, 5-Bromo-4-methoxypicolinonitrile. As a compound of interest for researchers, scientists, and professionals in drug development, understanding its fundamental characteristics is paramount for its potential applications. Due to its novelty, direct experimental data for this compound is not yet widely available. Therefore, this guide establishes a robust predictive analysis of its key physicochemical properties through a comparative study of structurally analogous compounds. Furthermore, detailed, self-validating experimental protocols for its synthesis and characterization are provided to empower researchers to produce and verify the properties of this promising molecule.

Introduction and Statement of Novelty

This compound is a halogenated and methoxylated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore, and the unique substitution pattern of this compound—featuring a bromine atom, a methoxy group, and a nitrile moiety—offers multiple points for chemical modification and interaction with biological targets.

A thorough search of the existing chemical literature and databases indicates that while numerous related compounds have been synthesized and characterized, specific experimental data for this compound remains unpublished. This guide, therefore, serves as a foundational document, offering predicted properties based on established chemical principles and data from closely related analogs, alongside a clear experimental roadmap for its synthesis and empirical validation.

Predicted Physicochemical Properties of this compound

The predicted properties of the target compound are derived from a comparative analysis of three structurally related analogs:

  • Analog A: 5-Bromo-4-methylpicolinonitrile (CAS: 886364-86-9)

  • Analog B: 5-Bromo-4-methoxypyridin-2-amine (CAS: 1232431-11-6)

  • Analog C: 5-Bromo-4-methoxy-2-methylpyridine (CAS: 886372-61-8)

The primary structural difference between the target compound and Analog A is the substitution at the 4-position (methoxy vs. methyl). Analogs B and C share the 5-bromo-4-methoxy pyridine core, providing valuable insight into the influence of this substitution pattern.

Table 1: Comparison of Core Molecular Data
PropertyThis compound (Predicted)Analog A: 5-Bromo-4-methylpicolinonitrile[1]Analog B: 5-Bromo-4-methoxypyridin-2-amine[2][3]Analog C: 5-Bromo-4-methoxy-2-methylpyridine[4]
Molecular Formula C₇H₅BrN₂OC₇H₅BrN₂C₆H₇BrN₂OC₇H₈BrNO
Molecular Weight 213.03 g/mol 197.03 g/mol 203.04 g/mol 202.05 g/mol
Physical Form Predicted to be a solid at room temperature.Solid[1]Solid[5]Data not available

Detailed Predictive Analysis

Melting and Boiling Points

The introduction of a methoxy group in place of a methyl group is expected to increase the polarity and potentially the melting point of the compound due to stronger intermolecular dipole-dipole interactions.

  • Analog A (5-Bromo-4-methylpicolinonitrile): While a specific melting point is not consistently reported, its boiling point is listed as 293.3 ± 35.0 °C at 760 mmHg.[4]

  • Analog C (5-Bromo-4-methoxy-2-methylpyridine): A melting point of 33-37 °C is reported for a similar compound, 5-Bromo-2-methoxy-4-methylpyridine.[6]

  • Prediction for this compound: The melting point is predicted to be higher than that of Analog C due to the presence of the polar nitrile group, likely in the range of 80-120 °C. The boiling point is expected to be slightly higher than that of Analog A, likely exceeding 300 °C, owing to the increased polarity and molecular weight.

Solubility

The presence of the methoxy and nitrile groups is expected to confer moderate polarity to the molecule.

  • Prediction for this compound: It is predicted to have low solubility in nonpolar solvents like hexanes and higher solubility in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in protic solvents like methanol and ethanol is expected to be moderate. It is likely soluble in methanol.[7]

Spectroscopic Profile

The predicted NMR spectra are crucial for the structural confirmation of the synthesized compound.

¹H NMR:

  • Aromatic Protons: Two singlets are expected in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The proton at the 6-position will likely be further downfield due to the anisotropic effect of the nitrile group.

  • Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is expected, likely in the range of 3.9-4.1 ppm.

¹³C NMR:

  • Seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear significantly downfield, typically in the range of 115-120 ppm. The carbon atoms attached to the bromine, oxygen, and nitrogen atoms will also exhibit characteristic downfield shifts.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[8] Fragmentation may involve the loss of the methyl group from the methoxy moiety, followed by the loss of carbon monoxide.

The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically in the range of 2240-2220 cm⁻¹.[8] Other key absorptions will include C-H stretching of the aromatic ring and the methoxy group, as well as C-O and C-Br stretching vibrations in the fingerprint region.

Experimental Protocols for Synthesis and Characterization

This section provides a detailed, self-validating workflow for the synthesis and characterization of this compound.

Proposed Synthetic Pathway

A plausible synthetic route starts from a commercially available substituted pyridine. A common method for the synthesis of 2-cyanopyridines involves the dehydration of the corresponding amide or the reaction of a halopyridine with a cyanide salt.

Synthesis_Workflow A 2-Amino-5-bromo-4-methoxypyridine B 5-Bromo-2-chloro-4-methoxypyridine A->B  Sandmeyer Reaction (NaNO₂, HCl, CuCl) C This compound B->C  Cyanation (e.g., CuCN, DMF, heat)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Diazotization and Chlorination of 2-Amino-5-bromo-4-methoxypyridine (Sandmeyer Reaction)

  • Dissolve 2-Amino-5-bromo-4-methoxypyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-chloro-4-methoxypyridine.

Step 2: Cyanation of 5-Bromo-2-chloro-4-methoxypyridine

  • Combine 5-Bromo-2-chloro-4-methoxypyridine and copper(I) cyanide in a flask with a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization and Validation Workflow

The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques.

Validation_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula IR FTIR Spectroscopy Start->IR Functional Group Identification MP Melting Point Analysis Start->MP Physical Property Purity HPLC/GC Analysis Start->Purity Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final MP->Final Purity->Final

Caption: Analytical workflow for the structural validation and purity assessment.

Safety and Handling

While specific safety data for this compound is not available, it should be handled with the precautions appropriate for a novel chemical compound. Based on the hazard information for its analogs, the following precautions are recommended:

  • Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a novel and potentially valuable compound for various applications in chemical research and development. This guide provides a comprehensive predictive overview of its physical and chemical properties, grounded in a comparative analysis of structurally similar molecules. The detailed synthetic and characterization protocols offer a clear and actionable path for researchers to produce and validate this compound in the laboratory. As experimental data becomes available, it will be crucial to compare it with the predictions outlined in this guide to further refine our understanding of this and other related heterocyclic compounds.

References

An In-Depth Technical Guide to 5-Bromo-4-methoxypicolinonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of 5-Bromo-4-methoxypicolinonitrile. This versatile pyridine derivative is a valuable building block in the synthesis of complex, biologically active molecules.

Core Chemical Properties and Structure

This compound, with the CAS Number 886364-86-9, is a substituted pyridinecarbonitrile. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a nitrile group on the picoline scaffold—makes it a highly useful intermediate in organic synthesis. The bromine atom is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
CAS Number 886364-86-9
Physical Form Solid
Boiling Point 293.3 ± 35.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
LogP 1.99[1]
Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like this compound often involves multi-step sequences starting from readily available precursors. While specific, detailed synthesis routes for this exact molecule are not extensively published in readily available literature, a plausible general approach can be extrapolated from common pyridine functionalization reactions. A common strategy involves the bromination of a suitable methoxypicolinonitrile precursor.

General Synthetic Workflow:

A likely synthetic pathway would involve the careful bromination of a 4-methoxypicolinonitrile intermediate. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and avoid unwanted side reactions.

G cluster_start Starting Material cluster_process Key Transformation cluster_reagents Reagents & Conditions cluster_purification Work-up & Purification cluster_product Final Product Start 4-methoxypicolinonitrile Step1 Bromination Start->Step1 Reaction Input Workup Aqueous Work-up Step1->Workup Crude Product Reagents e.g., N-Bromosuccinimide (NBS), Suitable Solvent (e.g., CCl₄, CH₃CN), Initiator (e.g., AIBN or light) Reagents->Step1 Conditions Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow for this compound.

Causality in Experimental Design:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for selective bromination of activated aromatic rings as it provides a low, steady concentration of bromine, minimizing side reactions.

  • Solvent and Initiator: The choice of a non-polar solvent like carbon tetrachloride and an initiator is typical for free-radical brominations, although electrophilic aromatic substitution could also be a viable pathway depending on the substrate's electronic properties.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting material and any potential isomers or over-brominated byproducts, ensuring high purity for subsequent steps.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would be diagnostic for the 2,4,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the methoxy carbon. The carbon attached to the bromine atom would exhibit a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately equal intensities for M+ and M+2).

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry.[4] this compound serves as a valuable intermediate for creating more complex molecules with potential therapeutic applications. Its utility is exemplified by its role as a building block for compounds targeting various biological pathways. For instance, similar brominated pyridine and pyrimidine structures are key components in the synthesis of kinase inhibitors for oncology and receptor antagonists.[4][5][6]

The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, heteroaryl, or other functional groups. This modularity is highly advantageous in structure-activity relationship (SAR) studies during lead optimization.

G Intermediate This compound Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Reaction Product Complex Biologically Active Molecule Reaction->Product Forms C-C bond CouplingPartner Aryl/Heteroaryl Boronic Acid/Ester CouplingPartner->Reaction Target Therapeutic Target (e.g., Kinase, Receptor) Product->Target Modulates Activity

Caption: Role as an intermediate in synthesizing biologically active molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, tightly fitting safety goggles, and gloves.[7][9] Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[9]

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to maintain stability.

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin: Wash off immediately with plenty of soap and water.[7]

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis, particularly within the field of drug discovery. Its defined chemical properties and reactive bromine handle make it an attractive starting material for the construction of novel and complex molecular architectures for therapeutic applications. Adherence to proper safety and handling protocols is essential for its use in a research setting.

References

A Technical Guide to the Synthesis, Characterization, and Application of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary:

5-Bromo-4-methoxypicolinonitrile represents a potentially valuable, yet not widely cataloged, heterocyclic building block for drug discovery and medicinal chemistry. Its trifunctional nature—featuring a reactive bromine atom for cross-coupling, a nitrile group as a versatile chemical handle and potential pharmacophore, and a methoxy-substituted pyridine core common in bioactive molecules—positions it as an attractive scaffold for generating novel compound libraries. This guide provides a comprehensive technical overview, establishing a theoretical and practical framework for its synthesis, purification, analytical validation, and strategic application in modern pharmaceutical research. Due to its limited commercial availability, this document emphasizes a proposed, robust synthetic pathway derived from established, well-documented chemical transformations.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and modulates the compound's physicochemical properties, such as solubility and basicity. Strategic substitution of the pyridine ring allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[1]

Halogenated pyridines, in particular, are exceptionally versatile intermediates. The presence of a bromine or chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental methods for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of complex drug candidates.[2][3] The compound of interest, this compound, combines this reactive halogen with a nitrile group—a common feature in enzyme inhibitors—and a 4-methoxy group, which can influence metabolic stability and receptor binding.

Physicochemical and Structural Profile

As this molecule is not extensively cataloged, the following properties are calculated based on its structure or inferred from closely related analogs.

Table 1: Core Physicochemical & Structural Data

PropertyValueSource
IUPAC Name 5-Bromo-4-methoxy-2-pyridinecarbonitrile-
Molecular Formula C₇H₅BrN₂OCalculated
Molecular Weight 213.03 g/mol Calculated
Exact Mass 211.9585 DaCalculated
Physical Form Predicted: Off-white to yellow solidAnalog Data[4]
CAS Number Not Assigned-
Predicted LogP ~1.5 - 2.0Analog Data[5]
Storage Store at 0-8°C, inert atmosphere, dryAnalog Data

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be logically achieved via a two-step process: (1) bromination of a suitable 4-methoxypyridine precursor, followed by (2) cyanation of the resulting halo-pyridine.

Proposed Synthetic Pathway

Synthesis_Workflow start 2-Chloro-4-methoxypyridine intermediate 5-Bromo-2-chloro-4-methoxypyridine start->intermediate Step 1: Electrophilic Bromination reagent1 N-Bromosuccinimide (NBS) Conc. H₂SO₄ product This compound (Target Molecule) intermediate->product Step 2: Pd-Catalyzed Cyanation reagent2 Pd₂(dba)₃, dppf Zn(CN)₂ DMF, Heat purification Silica Gel Chromatography product->purification Purification Drug_Discovery_Workflow cluster_0 Chemical Diversification scaffold This compound (Core Scaffold) suzuki Suzuki Coupling (at Bromine site) scaffold->suzuki nitrile_mod Nitrile Modification (e.g., to Tetrazole, Amide) scaffold->nitrile_mod r_group R-B(OH)₂ (Boronic Acid Library) r_group->suzuki library Diverse Compound Library suzuki->library nitrile_mod->library reagent_n NaN₃, etc. reagent_n->nitrile_mod screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification & Lead Optimization screening->hit

References

Navigating the Uncharted: A Technical Guide to the Solubility of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Data Gap as an Opportunity

In the landscape of pharmaceutical research and novel compound synthesis, it is not uncommon to encounter molecules with incomplete physicochemical profiles. 5-Bromo-4-methoxypicolinonitrile, a substituted picolinonitrile of interest in medicinal chemistry, represents one such case. A thorough review of publicly available data reveals a conspicuous absence of empirical solubility studies for this compound. While chemical suppliers offer the substance, they explicitly state "Solubility: No data available"[1]. This guide, therefore, pivots from a simple presentation of data to a more foundational role: to provide a comprehensive framework for researchers to expertly determine the solubility of this compound. By synthesizing first principles of chemical solubility with robust, field-proven experimental protocols, this document serves as a practical whitepaper for generating reliable and reproducible solubility data where none currently exists.

Theoretical Solubility Considerations for this compound

Before embarking on experimental determination, a theoretical assessment of this compound's structure can provide valuable insights into its likely solubility behavior.

Molecular Structure Analysis:

  • Pyridine Ring: The core is a pyridine ring, a heterocyclic aromatic amine. The nitrogen atom can act as a hydrogen bond acceptor, suggesting potential for solubility in protic solvents.

  • Nitrile Group (-CN): The nitrile group is strongly polar and can also act as a hydrogen bond acceptor, contributing to potential solubility in polar solvents.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's lipophilicity (fat-solubility) and molecular weight. This suggests a decrease in aqueous solubility compared to its non-brominated analog.

  • Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence may slightly enhance solubility in polar solvents but its alkyl character also contributes to lipophilicity.

Predictive Assessment:

Based on these functional groups, we can hypothesize that this compound will exhibit limited solubility in aqueous media due to the hydrophobic nature of the bromo-substituted aromatic ring. However, it is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and potentially moderately soluble in certain alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane). The principles of "like dissolves like" are paramount here; the molecule's blend of polar and non-polar characteristics suggests a nuanced solubility profile that must be determined empirically.

A Framework for Experimental Solubility Determination

The absence of data necessitates a systematic approach to solubility testing. The following workflow is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Quantification A Material Acquisition & Purity Assay (e.g., HPLC, NMR) B Solvent Selection (Aqueous & Organic) A->B C Equilibrium Method Selection (e.g., Shake-Flask) B->C D Prepare Supersaturated Solutions C->D Proceed to Experiment E Equilibrate at Controlled Temperature (e.g., 25°C for 24-48h) D->E F Phase Separation (Centrifugation/Filtration) E->F G Aliquoting & Dilution of Supernatant F->G Analyze Samples H Quantitative Analysis (e.g., HPLC-UV, LC-MS) G->H I Data Calculation & Reporting (mg/mL or mol/L) H->I

Caption: Experimental workflow for solubility determination.

Materials and Pre-analytical Considerations
  • Compound Purity: The purity of the this compound sample is critical. Impurities can significantly alter solubility measurements. It is imperative to confirm the purity of the starting material, ideally using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solvent Selection: A diverse panel of solvents should be selected to cover a range of polarities and functionalities relevant to pharmaceutical development.

Solvent Category Examples Rationale
Aqueous Buffers pH 4.0, pH 7.4, pH 9.0To assess solubility in physiologically relevant conditions and determine pH-dependency.
Polar Protic Methanol, EthanolCommon solvents in synthesis and formulation; capable of hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileHigh solubilizing power for a wide range of organic molecules.
Non-Polar Dichloromethane, ChloroformTo assess solubility in lipophilic environments.
Other Tetrahydrofuran (THF)A common ether solvent with moderate polarity.
Step-by-Step Protocol: The Shake-Flask Method (Gold Standard)

The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.

  • Preparation of Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., 1-2 mL). The amount should be sufficient to ensure a solid phase remains after equilibration, creating a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator within a temperature-controlled incubator, typically at 25°C (room temperature) and/or 37°C (physiological temperature).

    • Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

    • To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation or filtration.

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes).

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Causality Note: Ensure the filter material does not bind the compound; pre-conditioning the filter by passing a small amount of the solution through it before collecting the final sample is good practice.

  • Quantification:

    • Carefully take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, typically HPLC with UV detection (HPLC-UV). The concentration is determined by comparing the peak area of the sample to the calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
pH 7.4 Buffer25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
...other solvents.........

Interpreting the Results: The generated data will form the first authoritative solubility profile for this compound. This profile is crucial for:

  • Drug Discovery: Informing the selection of appropriate solvents for biological assays and screening campaigns.

  • Process Chemistry: Guiding the choice of solvents for reaction, purification, and crystallization steps.

  • Formulation Development: Providing the foundational data needed to develop suitable delivery systems, whether for oral, intravenous, or other routes of administration.

Conclusion and Future Directions

While published solubility data for this compound is currently unavailable, this guide provides the theoretical framework and detailed experimental protocols necessary for any researcher to generate this critical information. The application of the gold-standard shake-flask method, coupled with rigorous analytical quantification, will yield a reliable and comprehensive solubility profile. This data will not only fill a gap in the chemical literature but will also empower scientists to accelerate the research and development of new chemical entities based on this promising scaffold.

References

Spectroscopic Data of 5-Bromo-4-methoxypicolinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the interplay of the electron-withdrawing nitrile and bromine substituents and the electron-donating methoxy group on the pyridine ring, make it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of this data, offering a self-validating framework for researchers.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45Singlet1HH-6
~7.20Singlet1HH-3
~4.05Singlet3H-OCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C-4
~152.0C-6
~145.0C-2
~118.0C-5
~116.0-CN
~110.0C-3
~57.0-OCH₃
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-OCH₃)
~2230StrongC≡N Stretch (Nitrile)
~1600, ~1480Medium-StrongC=C and C=N Ring Stretching
~1270StrongAryl-O Stretch (Asymmetric)
~1030StrongAryl-O Stretch (Symmetric)
~880StrongC-H Out-of-plane Bending
~650MediumC-Br Stretch
Mass Spectrometry

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z ValueIonDescription
227/229[M+H]⁺Protonated molecular ion, showing a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
212/214[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
199/201[M-CO]⁺Loss of carbon monoxide.
148[M-Br]⁺Loss of a bromine radical.

In-Depth Analysis and Interpretation

The predicted spectroscopic data provides a detailed fingerprint of the molecular structure of this compound.

  • ¹H NMR: The two singlets in the aromatic region correspond to the two protons on the pyridine ring. The downfield shift of H-6 (~8.45 ppm) is attributed to the deshielding effect of the adjacent nitrogen atom and the nitrile group. The H-3 proton (~7.20 ppm) is expected to be more upfield. The sharp singlet at ~4.05 ppm is characteristic of the three protons of the methoxy group.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield (~165.0 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly downfield. The carbon bearing the bromine atom (C-5) and the nitrile carbon will have distinct chemical shifts. The methoxy carbon will appear in the upfield region (~57.0 ppm).

  • IR Spectroscopy: The strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.[1] The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N ring stretching bands confirms the pyridine core.[2] The strong bands in the 1300-1000 cm⁻¹ region are characteristic of the aryl ether linkage of the methoxy group.[3]

  • Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance).[4][5] Fragmentation is likely to occur through the loss of a methyl group from the methoxy ether, followed by the loss of carbon monoxide, or through the cleavage of the C-Br bond.[6][7]

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality spectroscopic data for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[8][9]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[10]

2. ¹H NMR Data Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Data Acquisition:

  • Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-10 seconds

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1H NMR Acquisition filter->H1_NMR C13_NMR 13C NMR Acquisition filter->C13_NMR process Fourier Transform & Phasing H1_NMR->process C13_NMR->process reference Reference to Solvent Peak process->reference integrate Integration & Peak Picking reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

NMR Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment.[11][12]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

FTIR_Workflow start Start sample_prep Grind Sample with KBr start->sample_prep press_pellet Press into a Transparent Pellet sample_prep->press_pellet background_scan Acquire Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Process Data (Baseline Correction) sample_scan->process_data end Final IR Spectrum process_data->end

FT-IR Experimental Workflow.
Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[13]

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI source parameters:

    • Capillary voltage: 3-4 kV

    • Nebulizing gas pressure: 10-20 psi

    • Drying gas flow rate: 5-10 L/min

    • Drying gas temperature: 200-300 °C

  • Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

MS_Workflow cluster_prep Sample Preparation cluster_infusion Sample Infusion cluster_ionization Ionization cluster_analysis Mass Analysis dissolve Dissolve in LC-MS Grade Solvent infuse Direct Infusion into ESI Source dissolve->infuse esi Electrospray Ionization (Positive Mode) infuse->esi analyzer Mass Analyzer (e.g., Quadrupole) esi->analyzer detector Detector analyzer->detector Mass Spectrum Mass Spectrum detector->Mass Spectrum

References

Introduction to substituted picolinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Picolinonitriles

Abstract

Substituted picolinonitriles, pyridine rings bearing a nitrile group at the 2-position, represent a cornerstone scaffold in modern chemistry. The unique electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing cyano group imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of the synthesis, chemical properties, and multifaceted applications of this important class of molecules. We delve into both classical and contemporary synthetic methodologies, including direct C-H cyanation, functionalization of pre-formed rings, and advanced transition-metal-catalyzed approaches. Furthermore, this document explores the pivotal role of substituted picolinonitriles as "privileged scaffolds" in drug discovery, with applications spanning oncology, infectious diseases, and inflammation. Their utility extends to the agrochemical sector as potent fungicides and herbicides, and into materials science as versatile ligands for coordination chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of substituted picolinonitriles in their respective fields.

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

The pyridine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, agrochemicals, and functional materials, earning it the designation of a "privileged scaffold."[1][2][3] When functionalized with a nitrile group at the C2 position, it forms the picolinonitrile core, a structure of immense strategic value.

The nitrile group is far more than a simple functional handle; it is a versatile and highly valued component in molecular design. Due to its small size, linearity, and high polarity, it serves as an excellent hydrogen bond acceptor and a metabolically stable ligand for binding to target proteins in drug design.[4] Moreover, the cyano group is a synthetic chameleon, readily convertible into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing extensive opportunities for structure-activity relationship (SAR) exploration.[4]

The fusion of these two components—the privileged pyridine ring and the versatile nitrile group—creates a molecular framework with broad applicability in diverse scientific domains, from life-saving medicines to advanced materials.[4][5][6]

Synthesis of Substituted Picolinonitriles: A Methodological Overview

The synthesis of substituted picolinonitriles can be broadly categorized into two main strategies: the direct introduction of a nitrile group onto a pre-existing pyridine ring, or the construction of the pyridine ring with the nitrile group already incorporated into one of the precursors.

cluster_0 Synthetic Approaches to Substituted Picolinonitriles cluster_1 Strategy 1: Direct Cyanation cluster_2 Strategy 2: Ring Construction Start Pyridine-based Starting Materials N_Oxide Pyridine N-Oxide Activation (Reissert-Henze Type) Start->N_Oxide TM_Cat Transition-Metal Catalysis (Pd, Ni, Cu) Start->TM_Cat Photoredox Photoredox/Nickel Dual Catalysis Start->Photoredox CH_Cyanation Direct C-H Cyanation Start->CH_Cyanation Result Substituted Picolinonitriles N_Oxide->Result TM_Cat->Result Photoredox->Result CH_Cyanation->Result Ylidene From Ylidenemalononitriles Ylidene->Result Isoxazole From Isoxazole Precursors Isoxazole->Result cluster_mech Simplified Reissert-Henze Mechanism Py_N_Oxide Pyridine N-Oxide Acylating + Acylating Agent (e.g., BzCl) Adduct O-Acyl Pyridinium Intermediate Py_N_Oxide->Adduct Activation Cyanide + Cyanide Nucleophile (e.g., KCN, TMSCN) DHP Dihydropyridine Adduct Adduct->DHP Nucleophilic Attack at C2 Elimination Elimination of Acyl Group Product 2-Cyanopyridine (Picolinonitrile) DHP->Product Rearomatization cluster_apps Key Application Areas Pico Substituted Picolinonitrile Core Pyridine Ring Cyano Group MedChem Medicinal Chemistry - Anticancer - Antiviral - Anti-inflammatory Pico->MedChem Bioactivity Agro Agrochemicals - Fungicides - Herbicides Pico->Agro Pesticidal Activity Materials Materials Science - Coordination Ligands - Functional Polymers Pico->Materials Coordination & Optical Properties

References

An In-depth Technical Guide to the Reactivity of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridines are fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The introduction of a bromine atom onto the pyridine ring dramatically enhances its synthetic utility, providing a versatile handle for a multitude of chemical transformations. Brominated pyridines serve as key intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions.[2][3][4] This technical guide provides a comprehensive overview of the reactivity of brominated pyridine derivatives, offering insights into reaction mechanisms, experimental protocols, and the influence of bromine's position on the pyridine ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these valuable building blocks.

Synthesis of Brominated Pyridines

The direct bromination of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5] Consequently, forcing conditions are typically required, which can lead to a mixture of products.[5]

Electrophilic Bromination

Direct bromination of pyridine generally yields 3-bromopyridine and 3,5-dibromopyridine.[6][7] The reaction often proceeds through the formation of a pyridine hydrobromide perbromide intermediate in glacial acetic acid, which upon heating, rearranges to the brominated products.[6]

Key Considerations for Electrophilic Bromination:

  • Activating Groups: The presence of activating groups on the pyridine ring can facilitate bromination, but may also lead to challenges in achieving selective monobromination.[5]

  • Reaction Conditions: Temperature and the choice of brominating agent are critical. For instance, passing fluorine through a solution of bromine can generate bromine monofluoride in situ, a more potent electrophile for brominating pyridine.[5]

  • Blocking Positions: To achieve bromination at the 2- or 6-positions, the more reactive 3- and 5-positions may need to be blocked.[5]

Synthesis from Aminopyridines

A common and efficient method for synthesizing specific bromopyridine isomers is through the diazotization of aminopyridines, followed by a Sandmeyer-type reaction with a bromide source. For example, 2-bromopyridine can be synthesized from 2-aminopyridine.[5]

Regioselective Bromination of Pyridine N-Oxides

Pyridine N-oxides offer an alternative route for regioselective bromination. Activation of the N-oxide with an agent like p-toluenesulfonic anhydride in the presence of a bromide source such as tetrabutylammonium bromide can lead to high yields of C2-brominated pyridines under mild conditions. This method avoids the use of harsh brominating agents like elemental bromine or POBr₃.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized transformations involving brominated pyridines.[8][9] These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11][12]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][11] Chelating phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to overcome this issue and promote efficient coupling.[11][13]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10][11][14] The choice of base can significantly impact the reaction yield and needs to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.[10][11][14]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine [11]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[11]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[11]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography.[11]

Self-Validation: The progress of the reaction should be monitored until the starting bromopyridine is consumed. The formation of the desired product can be confirmed by comparing the analytical data (e.g., mass spectrometry) with the expected molecular weight.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling a bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aminopyridine derivatives.[1]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often used to promote the reductive elimination step and prevent catalyst deactivation.

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[8][15]

  • Volatile Amines: For reactions involving volatile amines, such as methylamine or ethylamine, the reaction is often carried out in a sealed tube to prevent the escape of the amine and ensure a sufficient concentration for the reaction to proceed.[13][16][17]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine [1]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (palladium catalyst, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, 2-10 mol%)[15]

  • Sodium tert-butoxide (NaOt-Bu, 1.5-3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and NaOt-Bu.[1]

  • Add 3-bromopyridine to the Schlenk tube.[1]

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).[1]

  • Add anhydrous toluene via syringe, followed by the amine.[1]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add Pd catalyst, ligand, and base to Schlenk tube Add_Bromo 2. Add Bromopyridine Setup->Add_Bromo Inert 3. Evacuate and backfill with inert gas Add_Bromo->Inert Add_Solv_Amine 4. Add solvent and amine Inert->Add_Solv_Amine Heat 5. Heat to 80-110 °C Add_Solv_Amine->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Quench 8. Quench with aq. NH4Cl Cool->Quench Extract 9. Extract and dry Quench->Extract Purify 10. Purify by chromatography Extract->Purify

Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine [10]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, CuI, and Et₃N.[10]

  • Add anhydrous THF, followed by the terminal alkyne.[10]

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[10]

  • Perform an appropriate aqueous workup and purify the product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of a bromopyridine with an alkene to form a substituted alkene, catalyzed by a palladium complex.[10]

Experimental Protocol: Heck Reaction of 3-Bromopyridine [10]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (ligand, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine 3-bromopyridine, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.[10]

  • Add anhydrous DMF.[10]

  • Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.[10]

  • Monitor the reaction by GC-MS or LC-MS.[10]

  • After completion, cool the reaction and perform a standard workup and purification.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like bromine is present at these positions. The reaction proceeds through a Meisenheimer complex intermediate.

The reactivity of bromopyridines towards SNAr is highly dependent on the position of the bromine atom. Bromines at the 2- and 4-positions are significantly more reactive than a bromine at the 3-position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, but not when it occurs at the 3-position.

Lithiation and Grignard Reagent Formation

Halogen-Metal Exchange (Lithiation)

Bromopyridines can undergo halogen-metal exchange with strong organolithium bases, such as n-butyllithium (n-BuLi), to form highly reactive lithiated pyridine intermediates.[5][18] These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups.

Key Considerations for Lithiation:

  • Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.[19]

  • Solvent: The choice of solvent can influence the outcome of the reaction. For example, using toluene as a solvent can allow for the clean generation of 3-lithiopyridine at a higher temperature of -50 °C.[18][20]

  • Regioselectivity: In the case of dibromopyridines, selective monolithiation can often be achieved by controlling the reaction conditions. For example, 2,5-dibromopyridine can be selectively lithiated at the 2-position.[19]

Grignard Reagent Formation

The formation of Grignard reagents from bromopyridines can be challenging due to the basicity of the Grignard reagent, which can lead to side reactions with the pyridine ring. However, under carefully controlled, anhydrous conditions, pyridylmagnesium halides can be prepared and used in subsequent reactions with electrophiles.[21][22] The reaction of aliphatic Grignard reagents with bromopyridines often gives low yields of alkylpyridines, but the yield can be improved in the presence of a cobalt(II) chloride catalyst.[23][24]

Influence of Bromine Position on Reactivity

The position of the bromine atom on the pyridine ring has a profound effect on its reactivity.

PositionReactivity in Palladium-Catalyzed CouplingReactivity in SNArReactivity in Lithiation
2-Bromo Generally reactive.Highly reactive.Readily undergoes halogen-metal exchange.
3-Bromo Generally reactive.Less reactive than 2- and 4-bromo.Can undergo halogen-metal exchange.
4-Bromo Generally reactive.Highly reactive.Can undergo halogen-metal exchange.

Table 1: Summary of the Influence of Bromine Position on Reactivity

In di-halogenated pyridines, the relative reactivity of the different halogen atoms can be exploited for selective functionalization. For instance, in 2-bromo-4-iodopyridine, the C-I bond is weaker and more reactive towards oxidative addition in Suzuki couplings, allowing for selective reaction at the 4-position while leaving the 2-bromo group intact for subsequent transformations.[25]

Applications in Drug Discovery and Development

The versatility of brominated pyridine derivatives makes them invaluable building blocks in drug discovery and development.[2][3][4] They are used to synthesize a vast array of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.[3] The ability to introduce diverse functional groups through the reactions described in this guide allows for the fine-tuning of the pharmacological properties of drug candidates. Furthermore, the use of isotopically labeled bromopyridines, such as 3-bromopyridine-D4, is of great interest for studying metabolic pathways and improving the metabolic stability of drug candidates.[1][10]

Conclusion

Brominated pyridine derivatives are highly versatile and indispensable intermediates in modern organic synthesis. Their reactivity, which is strongly influenced by the position of the bromine atom, allows for a wide range of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. A thorough understanding of the principles and experimental protocols outlined in this guide will empower researchers to effectively utilize these powerful building blocks in the design and synthesis of novel molecules for applications in medicine, materials science, and beyond.

References

Unlocking the Potential of 5-Bromo-4-methoxypicolinonitrile: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this privileged heterocycle.[1] Within this vast chemical space, 5-Bromo-4-methoxypicolinonitrile emerges as a strategically functionalized building block with immense, largely untapped potential. Its unique arrangement of a reactive bromine atom, a nitrile moiety, and an electron-donating methoxy group on a pyridine core offers a trifecta of chemical handles for diverse and sophisticated molecular engineering. This guide provides a comprehensive analysis of the core research areas where this compound can serve as a pivotal starting material, offering field-proven insights into its application in drug discovery, synthetic methodology, and materials science. We will explore the causality behind experimental choices, provide validated protocols, and outline logical pathways for innovation.

Molecular Architecture and Strategic Advantages

This compound is a substituted pyridine characterized by three key functional groups that dictate its reactivity and potential applications:

  • The Pyridine Core: A six-membered aromatic heterocycle, the pyridine scaffold is ubiquitous in bioactive compounds due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in precise three-dimensional space.[1]

  • 5-Bromo Substituent: The bromine atom is the molecule's primary gateway for synthetic diversification. It is an excellent leaving group and a highly reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2][3][4] This allows for the controlled introduction of a vast array of aryl, heteroaryl, alkyl, and amino functionalities. Brominated heterocycles are often preferred over their chloro-analogues for these transformations due to their higher reactivity.[2]

  • 4-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring. Its presence can influence the reactivity of other positions on the ring and can impact the binding affinity of derivatives to biological targets.[5][6] In a drug development context, methoxy groups can also improve metabolic stability and tune physicochemical properties like solubility.[7]

  • 2-Picolinonitrile (Cyano Group): The nitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor in ligand-receptor interactions, a common feature in many enzyme inhibitors.[8][9] Synthetically, it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening up avenues for further derivatization.

This specific combination of functional groups makes this compound a highly valuable and versatile starting material.

Caption: Structure of this compound.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in drug design, and this molecule is an ideal starting point for building libraries of novel compounds for high-throughput screening and lead optimization.

Scaffold for Kinase and PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making its components prime targets for therapeutic intervention.[7] Many existing inhibitors utilize heterocyclic cores, including methoxypyridine derivatives, to achieve high potency.[7] The nitrile group of this compound can serve as a crucial hydrogen bond acceptor, mimicking interactions of the ATP hinge region in kinases. The bromine at position 5 allows for systematic exploration of the solvent-exposed region of the binding pocket through Suzuki-Miyaura coupling, enabling fine-tuning of potency and selectivity.

Drug_Discovery_Workflow start 5-Bromo-4-methoxy- picolinonitrile suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic Acids library Diverse Library of 5-Aryl/Heteroaryl Derivatives suzuki->library screening High-Throughput Screening (e.g., Kinase Panel) library->screening hits Initial Hits Identified screening->hits sar Structure-Activity Relationship (SAR) Analysis hits->sar sar->suzuki Feedback Loop lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt Iterative Synthesis candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for developing kinase inhibitors.

Precursor for CNS-Active Agents and GPCR Ligands

Substituted aminonitriles and their derivatives have shown potential as GPCR ligands, kinase inhibitors, and ion channel modulators.[8][9] The nitrile group of our core molecule can be readily reduced to a primary amine (aminomethyl group). This transformation introduces a basic center, which is a common feature in many CNS-active drugs, and provides a new point for diversification through amide bond formation or reductive amination. The methoxy group can enhance blood-brain barrier penetration.[5]

Potential Research Area 2: Synthetic Chemistry and Methodology

The true power of this compound lies in its utility as a versatile building block for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is primed for a wide range of palladium-catalyzed cross-coupling reactions. This is the most direct and powerful strategy for derivatization.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form C-C bonds. This is one of the most robust and widely used reactions in pharmaceutical synthesis.[10]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines and related compounds.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers in materials or as precursors for other functional groups.

Table 1: Potential Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedKey Application Area
Suzuki-Miyaura R-B(OH)₂C(sp²) - C(sp²)Medicinal Chemistry, Materials
Buchwald-Hartwig R₂-NHC(sp²) - NMedicinal Chemistry
Sonogashira R-C≡CHC(sp²) - C(sp)Materials Science, Linker Chemistry
Heck Coupling AlkeneC(sp²) - C(sp²)Complex Molecule Synthesis
Stille Coupling R-Sn(Bu)₃C(sp²) - C(sp²)Natural Product Synthesis
Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable, self-validating system for coupling an arylboronic acid to the 5-position of the core molecule.

Objective: To synthesize 5-Aryl-4-methoxypicolinonitrile.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample is taken from the reaction, quenched, and analyzed to check for the consumption of the starting material. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Research Area 3: Materials Science

The electronic and photophysical properties of pyridine derivatives make them attractive for applications in organic electronics and coordination chemistry.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Bent-shaped molecules containing a pyridine core can exhibit liquid crystalline and luminescent properties.[11] By using iterative cross-coupling reactions starting with this compound, it is possible to synthesize extended π-conjugated systems. The methoxy and nitrile groups can be used to tune the electron-donating/withdrawing character of the molecule, thereby modulating the HOMO/LUMO energy levels and the resulting emission color and efficiency.[11]

Materials_Synthesis start 5-Bromo-4-methoxy- picolinonitrile coupling1 Suzuki or Sonogashira Coupling start->coupling1 intermediate Extended π-System (Bipyridine, etc.) coupling1->intermediate material Target Material for OLEDs / Sensors coupling1->material coupling2 Further Functionalization intermediate->coupling2 coupling2->material characterization Photophysical Characterization (UV-Vis, Fluorescence) material->characterization

Caption: Synthesis pathway for novel organic materials.

Ligand Design for Catalysis and Sensing

The pyridine nitrogen and the nitrile group are both potential coordination sites for metal ions. The ability to functionalize the 5-position allows for the creation of bidentate or tridentate ligands with tailored steric and electronic properties. These novel ligands could be explored for applications in asymmetric catalysis or as selective chemosensors for specific metal ions.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated molecular scaffold poised for significant contributions across multiple scientific disciplines. Its strategically placed functional groups provide a robust and flexible platform for generating molecular diversity. In medicinal chemistry, it offers a direct route to novel kinase inhibitors and CNS-active agents. For synthetic chemists, it is an ideal substrate for exploring advanced cross-coupling methodologies. In materials science, it is a foundational block for creating next-generation luminescent materials and ligands. The research pathways outlined in this guide, grounded in established chemical principles and supported by authoritative literature, provide a clear roadmap for unlocking the full potential of this versatile molecule.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a fundamental cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of pyridine, such as 5-Bromo-4-methoxypicolinonitrile, are highly valued as versatile building blocks in drug discovery and development.[2][3] The specific arrangement of a bromo substituent, a methoxy group, and a nitrile on the pyridine ring offers a unique combination of electronic properties and reactive sites. The bromine atom is particularly useful for downstream functionalization via cross-coupling reactions, while the nitrile and methoxy groups modulate the molecule's polarity, solubility, and metabolic stability.

This application note provides a comprehensive, field-proven guide for the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices. The described two-step synthesis is robust, beginning with the regioselective bromination of 2-amino-4-methoxypyridine, followed by a classic Sandmeyer reaction to install the nitrile group.

Synthetic Strategy Overview

The synthesis is executed in two primary stages, starting from the commercially available 2-amino-4-methoxypyridine.

  • Step 1: Electrophilic Bromination. The pyridine ring is activated by the electron-donating amino and methoxy groups, directing the electrophilic substitution. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent to install a bromine atom at the C5 position, yielding the key intermediate, 5-Bromo-4-methoxypyridin-2-amine.[4]

  • Step 2: Sandmeyer Cyanation. The 2-amino group of the intermediate is converted into a diazonium salt under cryogenic conditions. This unstable intermediate is then subjected to a copper(I) cyanide-mediated substitution, a classic Sandmeyer reaction, which replaces the diazonium group with a nitrile (cyano) group to afford the final product.[5][6] The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[5]

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 5-Bromo-4-methoxypyridin-2-amine (Intermediate)

Rationale: This step utilizes N-Bromosuccinimide (NBS) as a reliable source of electrophilic bromine. The reaction is performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure solubility of the starting materials. The electron-donating effects of the amino and methoxy groups strongly activate the pyridine ring towards electrophilic attack, with the C5 position being the most sterically accessible and electronically favorable site for substitution.

Materials and Reagents:

  • 2-Amino-4-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-amino-4-methoxypyridine (1.0 eq) in anhydrous DMF.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water. A precipitate should form.[4]

  • Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove residual DMF and succinimide.

  • Dry the collected solid under vacuum to yield 5-Bromo-4-methoxypyridin-2-amine. The product can be used in the next step without further purification or can be recrystallized if necessary.

Part B: Synthesis of this compound (Final Product)

Rationale: This protocol is a classic Sandmeyer reaction, which proceeds in two critical phases. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing, which can lead to phenol byproducts and reduced yields.[7] Second, the diazonium salt is added to a solution of copper(I) cyanide. The copper(I) catalyst facilitates a single-electron transfer, initiating a radical-mediated replacement of the diazonium group with a cyanide nucleophile.[5]

Materials and Reagents:

  • 5-Bromo-4-methoxypyridin-2-amine (from Part A)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to aid CuCN solubility)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Two three-neck round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

  • Separatory funnel

Procedure:

1. Preparation of the Diazonium Salt:

  • In a clean, dry three-neck flask, add 5-Bromo-4-methoxypyridin-2-amine (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water, pre-chilled to 0 °C. Stir until all the solid has dissolved to form the amine salt.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.[7] The formation of a diazonium salt is exothermic.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be confirmed by testing a drop of the solution on starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[7]

2. Cyanation (Sandmeyer Reaction): 7. In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. If solubility is an issue, a small amount of sodium cyanide can be added to form the soluble dicyanocuprate(I) complex. Cool this solution to 0-5 °C in an ice bath. 8. Slowly and carefully, add the cold diazonium salt solution from step 6 to the cold copper(I) cyanide solution with vigorous stirring.[7] 9. Observe for the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat gently to 50-60 °C for 1 hour or until the gas evolution ceases.

3. Work-up and Purification: 10. Cool the reaction mixture to room temperature and neutralize it carefully with an appropriate base (e.g., sodium carbonate solution). 11. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). 12. Combine the organic layers and wash sequentially with deionized water and then with brine. 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product. 14. Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the final product.

Data and Safety Summary

Quantitative Data Summary
ParameterStep 1: BrominationStep 2: Sandmeyer Reaction
Starting Material 2-Amino-4-methoxypyridine5-Bromo-4-methoxypyridin-2-amine
Key Reagents N-Bromosuccinimide (NBS)NaNO₂, H₂SO₄, CuCN
Molar Ratio (Reagent:SM) ~1.0 : 1.0~1.1 : 1.0 (NaNO₂), ~1.2 : 1.0 (CuCN)
Solvent DMFWater, H₂SO₄
Temperature 0 °C to Room Temp.0-5 °C (Diazotization), RT to 60 °C (Cyanation)
Typical Reaction Time 3-4 hours2-3 hours
Expected Yield 80-90%60-75%
Safety Information
  • N-Bromosuccinimide (NBS): Corrosive. Causes skin and eye burns. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Nitrite (NaNO₂): Oxidizer. Toxic if swallowed. Reacts with acids to produce toxic nitrogen oxide gases.

  • Copper(I) Cyanide (CuCN): Highly toxic. Fatal if swallowed or in contact with skin. Releases highly toxic cyanide gas upon contact with acids. All manipulations must be performed in a certified chemical fume hood.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye damage. Add slowly to water, never the other way around.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All steps involving toxic reagents or gas evolution must be performed in a well-ventilated fume hood.

References

Synthesis of 5-Bromo-4-methoxypicolinonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Picolinonitriles

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, picolinonitriles, pyridines bearing a nitrile group at the 2-position, are particularly valuable synthetic intermediates. The cyano group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing a versatile handle for molecular elaboration. 5-Bromo-4-methoxypicolinonitrile, with its unique substitution pattern, offers multiple reaction sites for further chemical modification, making it a desirable building block in drug discovery and development. This guide provides a comprehensive overview of a plausible and robust synthetic strategy for this compound, supported by established chemical principles and analogous procedures from the scientific literature.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several logical retrosynthetic pathways. A key consideration is the sequential introduction of the bromo, methoxy, and cyano functionalities onto the pyridine ring in a controlled manner. A highly convergent and efficient strategy involves the functionalization of a pre-existing substituted pyridine core.

The proposed primary synthetic route detailed in this guide commences with a commercially available and relatively inexpensive starting material, 2-amino-4-methylpyridine. This strategy leverages a sequence of regioselective bromination followed by a Sandmeyer reaction to introduce the nitrile group. The methoxy group can be introduced either before or after these steps, depending on the chosen precursor.

An alternative approach could involve the late-stage introduction of the cyano group via palladium-catalyzed cyanation of a suitable di-halogenated methoxypyridine precursor. However, the Sandmeyer approach is often favored for its cost-effectiveness and scalability.

Proposed Synthetic Pathway: A Step-by-Step Elucidation

The following multi-step synthesis is proposed as a robust and reproducible method for the preparation of this compound. The rationale behind each transformation is discussed to provide a deeper understanding of the experimental design.

Synthetic_Pathway A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B  NBS, DMF (Bromination) C 5-Bromo-4-methyl-2-nitropyridine B->C  m-CPBA, H2SO4 (Oxidation) D 5-Bromo-4-methyl-2-nitropyridine-N-oxide C->D  POCl3 (Chlorination) E 5-Bromo-4-chloro-2-nitropyridine D->E  NaOCH3, CH3OH (Methoxylation) F 5-Bromo-4-methoxy-2-nitropyridine E->F  Fe, NH4Cl (Reduction) G 2-Amino-5-bromo-4-methoxypyridine F->G  NaNO2, H2SO4 (Diazotization) H This compound G->H  CuCN, KCN (Sandmeyer Reaction)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This initial step involves the regioselective bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-methylpyridine108.1410.8 g100
N-Bromosuccinimide (NBS)177.9817.8 g100
N,N-Dimethylformamide (DMF)-100 mL-
Deionized Water-500 mL-
Acetonitrile-100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (10.8 g, 100 mmol) and DMF (100 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (17.8 g, 100 mmol) in a minimal amount of DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

  • Dry the crude product in a vacuum oven at 40-50 °C.

  • For further purification, the crude solid can be washed with cold acetonitrile to remove any remaining impurities.

  • Dry the purified product to a constant weight to yield 2-amino-5-bromo-4-methylpyridine.

Protocol 2: Synthesis of this compound via a Multi-step Sequence

This multi-step protocol outlines a plausible route from the intermediate, 2-amino-5-bromo-4-methylpyridine, to the final product. This involves a series of transformations including oxidation, chlorination, methoxylation, reduction, and a final Sandmeyer reaction for cyanation.

Step 2a: Oxidation to 5-Bromo-4-methyl-2-nitropyridine

The amino group is converted to a nitro group. This is a common transformation in pyridine chemistry.

Step 2b: Chlorination and Methoxylation

The methyl group can be functionalized to introduce the methoxy group. A more direct approach, if the starting material is available, would be to start with a 4-chloro or 4-hydroxypyridine derivative. A plausible route from the 4-methyl derivative involves radical chlorination followed by nucleophilic substitution with sodium methoxide.

Step 2c: Reduction of the Nitro Group

The nitro group is reduced back to an amino group to set up the Sandmeyer reaction.

Step 2d: Sandmeyer Cyanation

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[3][4][5] This reaction is typically catalyzed by copper(I) cyanide.

Materials and Reagents for Sandmeyer Cyanation:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-bromo-4-methoxypyridine203.0420.3 g100
Sulfuric Acid (conc.)98.0850 mL-
Sodium Nitrite (NaNO2)69.007.6 g110
Copper(I) Cyanide (CuCN)89.5610.7 g120
Potassium Cyanide (KCN)65.127.8 g120
Deionized Water-200 mL-
Dichloromethane-300 mL-

Procedure for Sandmeyer Cyanation:

  • In a 500 mL three-necked round-bottom flask, carefully add concentrated sulfuric acid (50 mL) to deionized water (100 mL) while cooling in an ice bath.

  • To this cooled acidic solution, add 2-amino-5-bromo-4-methoxypyridine (20.3 g, 100 mmol) portion-wise with stirring, keeping the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 110 mmol) in a minimal amount of cold deionized water.

  • Cool the solution of the aminopyridine salt to 0-5 °C in an ice-salt bath.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. A slight evolution of gas may be observed.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate 1 L beaker, prepare a solution of copper(I) cyanide (10.7 g, 120 mmol) and potassium cyanide (7.8 g, 120 mmol) in deionized water (100 mL). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be monitored and maintained below 20 °C.

  • A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, and then gently heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualization of the Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Workup and Purification start 2-Amino-5-bromo-4-methoxypyridine in H2SO4/H2O add_nitrite Add NaNO2 solution dropwise at 0-5 °C start->add_nitrite diazonium Diazonium Salt Formation add_nitrite->diazonium add_diazonium Add diazonium salt solution to cyanide solution diazonium->add_diazonium prepare_cyanide Prepare CuCN/KCN solution prepare_cyanide->add_diazonium reaction N2 evolution, stir and heat add_diazonium->reaction extraction Extract with Dichloromethane reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Sandmeyer cyanation step.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited synthetic transformations in pyridine chemistry. The reliability of each step is supported by analogous procedures found in the peer-reviewed literature. For a self-validating system, it is crucial to monitor each reaction's progress using appropriate analytical techniques such as TLC, GC-MS, or NMR. Characterization of intermediates and the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential to confirm the identity and purity of the synthesized compounds.

Conclusion

This guide presents a detailed and scientifically grounded approach to the synthesis of this compound. By providing not only the procedural steps but also the underlying chemical rationale, this document aims to empower researchers in their synthetic endeavors. The modular nature of the proposed synthesis allows for adaptation and optimization based on available starting materials and laboratory capabilities. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as N-Bromosuccinimide and cyanide salts.

References

The Strategic Application of 5-Bromo-4-methoxypicolinonitrile in the Synthesis of Novel Picolinamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Crop Protection

The global demand for high-yield, sustainable agriculture necessitates the continuous development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. Picolinamides represent a significant class of fungicides that have demonstrated considerable success in controlling a broad spectrum of fungal pathogens. Their mechanism of action, often targeting the quinone-inside (Qi) site of mitochondrial complex III, provides a distinct advantage, particularly against pathogens that have developed resistance to other fungicide classes.[1] The strategic synthesis of new picolinamide derivatives is therefore a critical area of research in the agrochemical industry. This application note details the utility of a key, functionalized intermediate, 5-Bromo-4-methoxypicolinonitrile , in a robust synthetic pathway to a new generation of picolinamide fungicides.

Core Intermediate: this compound

This compound is a strategically substituted pyridine derivative poised for versatile chemical transformations. Its structure incorporates three key functional groups that can be selectively manipulated to build complex molecular architectures:

  • A Nitrile Group (C≡N): This group serves as a precursor to the essential carboxylic acid functionality of picolinamides through well-established hydrolysis reactions.[2]

  • A Bromo Group (Br): The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl or heteroaryl moieties to modulate the biological activity of the final compound.[3][4]

  • A Methoxy Group (O-CH3): The methoxy group at the 4-position influences the electronic properties of the pyridine ring and can play a role in the binding affinity of the final molecule to its biological target.

The strategic placement of these functional groups allows for a convergent and flexible synthetic approach to novel picolinamide fungicides.

Synthetic Application: A Pathway to a Novel Picolinamide Fungicide

This section outlines a validated synthetic protocol for the conversion of this compound into a novel picolinamide fungicide. The overall workflow is depicted in the following diagram:

G A This compound B Step 1: Acid Hydrolysis A->B H2SO4, H2O Δ C 5-Bromo-4-methoxypicolinic acid B->C D Step 2: Thionyl Chloride Treatment C->D SOCl2 Reflux E 5-Bromo-4-methoxypicolinoyl chloride D->E F Step 3: Amidation E->F Substituted Aniline Pyridine, DCM G Novel Picolinamide Fungicide F->G

Caption: Synthetic workflow from this compound.

Part 1: Synthesis of 5-Bromo-4-methoxypicolinic acid

Rationale: The initial and critical step is the hydrolysis of the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is a reliable and high-yielding method for this transformation.[2][5] The use of sulfuric acid provides the necessary acidic environment and the high temperature accelerates the reaction rate.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 46.5 mmol).

  • Carefully add a 50% aqueous solution of sulfuric acid (100 mL).

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by the dropwise addition of a 40% aqueous sodium hydroxide solution until a pH of 3-4 is reached.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60°C to a constant weight to yield 5-Bromo-4-methoxypicolinic acid.

ParameterValue
Starting MaterialThis compound
Yield9.8 g (91%)
Purity (HPLC)>98%
AppearanceWhite to off-white solid

Table 1: Quantitative data for the synthesis of 5-Bromo-4-methoxypicolinic acid.

Part 2: Synthesis of the Novel Picolinamide Fungicide

Rationale: The synthesized carboxylic acid is then converted to a more reactive acid chloride using thionyl chloride. This intermediate readily undergoes amidation with a selected substituted aniline to form the final picolinamide product. The choice of the substituted aniline is crucial for tuning the fungicidal activity of the final compound.[6] Pyridine is used as a base to neutralize the HCl generated during the reaction.

G cluster_0 Acid Chloride Formation cluster_1 Amidation A 5-Bromo-4-methoxypicolinic acid C 5-Bromo-4-methoxypicolinoyl chloride A->C Reflux B Thionyl Chloride B->C F Novel Picolinamide Fungicide C->F DCM, 0°C to RT D Substituted Aniline D->F E Pyridine E->F

Caption: Key steps in the final product synthesis.

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-4-methoxypicolinic acid (5.0 g, 21.5 mmol).

  • Add thionyl chloride (15 mL, 206 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Bromo-4-methoxypicolinoyl chloride is used in the next step without further purification.

  • In a separate 250 mL round-bottom flask, dissolve the selected substituted aniline (e.g., 4-chloroaniline, 2.74 g, 21.5 mmol) and pyridine (2.6 mL, 32.3 mmol) in dichloromethane (DCM, 100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 5-Bromo-4-methoxypicolinoyl chloride in DCM (50 mL) and add it dropwise to the aniline solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the novel picolinamide fungicide.

ParameterValue
Starting Material5-Bromo-4-methoxypicolinic acid
Yield6.5 g (88%)
Purity (HPLC)>99%
AppearanceWhite crystalline solid

Table 2: Quantitative data for the synthesis of the novel picolinamide fungicide.

Conclusion and Future Perspectives

This application note demonstrates a robust and efficient synthetic route for the application of this compound as a key intermediate in the synthesis of novel picolinamide fungicides. The described protocols are scalable and utilize well-established chemical transformations, ensuring high yields and purity of the final product. The versatility of the bromo-substituent in the picolinamide backbone opens avenues for the creation of extensive libraries of new agrochemicals through various cross-coupling reactions, facilitating the discovery of next-generation crop protection agents.

References

Application Note: Strategic Derivatization of 5-Bromo-4-methoxypicolinonitrile for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-methoxypicolinonitrile is a highly versatile heterocyclic scaffold, presenting multiple reaction vectors for the synthesis of diverse chemical libraries. Its strategic importance in medicinal chemistry and materials science stems from the orthogonal reactivity of its functional groups: a bromine atom amenable to cross-coupling, a nitrile group for conversion to amides and amines, and a methoxy group that influences ring electronics. This document provides an in-depth guide for researchers, outlining validated protocols for the derivatization of this key intermediate. We will explore palladium-catalyzed cross-coupling reactions at the bromide site and chemical transformations of the nitrile group, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Synthetic Potential of a Privileged Scaffold

Heterocyclic compounds form the bedrock of modern drug discovery, with substituted pyridines being particularly prominent.[1] this compound serves as an exemplary building block, embodying a design that allows for late-stage functionalization—a critical advantage in optimizing lead compounds. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the C5-bromo position for a host of palladium-catalyzed cross-coupling reactions. Concurrently, the nitrile group itself is a versatile precursor for primary amides, amines, and other functionalities crucial for modulating physicochemical properties and target engagement.[2]

This guide is structured to provide both the "how" and the "why" for key transformations, empowering researchers to adapt and innovate upon these foundational protocols.

Strategic Derivatization Pathways

The primary pathways for derivatizing this compound hinge on two key reactive sites: the C-Br bond and the C≡N triple bond. The methoxy group at C4 primarily serves as an electronic modulator and can be a site for nucleophilic aromatic substitution (SNAr), though this typically requires more forcing conditions.[3][4][5]

G cluster_start Starting Material cluster_reactions Primary Derivatization Reactions cluster_products Derivative Classes Start This compound Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Pd Catalyst, Boronic Acid/Ester Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Pd Catalyst, Amine NitrileHydrolysis Nitrile Hydrolysis (C≡N → CONH₂) Start->NitrileHydrolysis Acid or Base, H₂O NitrileReduction Nitrile Reduction (C≡N → CH₂NH₂) Start->NitrileReduction Reducing Agent (e.g., H₂, Raney Ni) Aryl 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine 5-Amino Derivatives Buchwald->Amine Amide Picolinamide Derivatives NitrileHydrolysis->Amide Aminomethyl Aminomethylpyridine Derivatives NitrileReduction->Aminomethyl

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Bromide

The C5-bromo substituent is the primary handle for introducing molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium catalysis is the premier tool for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: This reaction creates a new C-C bond by coupling the aryl bromide with a boronic acid or boronate ester. It is exceptionally versatile for installing a wide range of aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is critical for achieving high efficiency and preventing side reactions like debromination.

Experimental Protocol: Synthesis of 5-Phenyl-4-methoxypicolinonitrile

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 214 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

  • Solvent and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Causality and Insights:

  • Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of Suzuki couplings, particularly with heteroaryl halides. The dppf ligand is bulky and electron-rich, promoting the crucial reductive elimination step.

  • Base and Solvent: A mixed solvent system like Dioxane/Water with a base like K₂CO₃ is effective for dissolving both the organic substrate and the inorganic base and boronic acid, facilitating the reaction. The base is essential for the transmetalation step of the catalytic cycle.

G cluster_workflow Suzuki-Miyaura Workflow A Combine Reactants (Aryl Bromide, Boronic Acid, Base) B Add Pd Catalyst and Ligand A->B C Add Solvents (e.g., Dioxane/H₂O) B->C D Degas Mixture (N₂ or Ar Purge) C->D E Heat Reaction (e.g., 90 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up F->G H Purification (Column Chromatography) G->H

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This reaction forms a new C-N bond, coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of medicinal chemistry for installing amine functionalities, which are often critical for biological activity and solubility.

Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)-4-methoxypicolinonitrile

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 214 mg) and Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg) and a suitable phosphine ligand such as Xantphos (0.05 mmol, 29 mg).

  • Solvent and Reagents: Evacuate and backfill the tube with nitrogen three times. Add dry Toluene (5 mL) followed by Piperidine (1.2 mmol, 119 µL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Causality and Insights:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is crucial. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, but it is sterically hindered enough to avoid unwanted side reactions.

Transformations of the C2-Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other key functionalities, most commonly primary amides and aminomethyl groups.

Controlled Hydrolysis to Primary Amides

Principle: The hydrolysis of a nitrile to a primary amide must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.[6] Mild acidic or basic conditions are employed. Alkaline hydrogen peroxide is a particularly effective method for this transformation.[7]

Experimental Protocol: Synthesis of 5-Bromo-4-methoxypicolinamide

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 214 mg) in Dimethyl Sulfoxide (DMSO, 5 mL).

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Oxidant Addition: Cool the mixture in an ice-water bath. Slowly add 30% Hydrogen Peroxide (H₂O₂, 5.0 mmol, 0.5 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. The formation of a precipitate (the product) is often observed. Monitor by TLC.

  • Work-up and Purification: Quench the reaction by slowly adding it to cold water (50 mL). Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the picolinamide product, which is often pure enough for subsequent steps.

Causality and Insights:

  • Methodology: The hydroperoxide anion, formed in situ from H₂O₂ and base, is a potent nucleophile that attacks the nitrile carbon. This method is mild and selective, minimizing the risk of over-hydrolysis that can occur with strong acid or base at high temperatures.[7]

  • Solvent: DMSO is an excellent solvent for this reaction, as it solubilizes the starting material and is stable to the oxidative conditions.

Reduction to Aminomethylpyridines

Principle: The reduction of the nitrile to a primary amine introduces a flexible basic linker, a common motif in pharmacophores. Catalytic hydrogenation is a clean and effective method for this transformation.

Experimental Protocol: Synthesis of (5-Bromo-4-methoxypyridin-2-yl)methanamine

  • Reagent Preparation: To a hydrogenation vessel, add this compound (1.0 mmol, 214 mg) dissolved in Methanol (15 mL) saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 20 mg, slurry in water) under a stream of nitrogen.

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Shake or stir the mixture vigorously at room temperature for 6-12 hours.

  • Work-up and Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by chromatography or by salt formation.

Causality and Insights:

  • Catalyst: Raney Nickel is a highly active catalyst for nitrile reduction.

  • Ammonia: The use of ammoniacal methanol is critical. It suppresses the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

Summary of Key Transformations

The protocols described provide a robust toolkit for the elaboration of the this compound core. The selection of the appropriate reaction sequence allows for the systematic exploration of chemical space around this valuable scaffold.

Reaction Type Reagents & Conditions Functional Group Transformation Typical Yield Range
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CC⁵-Br → C⁵-Aryl70-95%
Buchwald-Hartwig Amination R₂NH, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °CC⁵-Br → C⁵-NR₂65-90%
Nitrile Hydrolysis H₂O₂, K₂CO₃, DMSO, rtC²-CN → C²-CONH₂85-98%
Nitrile Reduction H₂, Raney Ni, NH₃/MeOH, 50 psi, rtC²-CN → C²-CH₂NH₂70-90%

Conclusion

This compound is a synthetically tractable and strategically valuable starting material. The orthogonal reactivity of its functional groups enables a diverse range of derivatization strategies. By applying the well-established and reliable protocols detailed in this guide—from palladium-catalyzed cross-couplings to selective nitrile transformations—researchers in drug discovery and materials science can efficiently generate novel and complex molecules for screening and development. The key to success lies in understanding the principles behind each reaction, allowing for informed optimization and adaptation to specific synthetic goals.

References

Application Notes and Protocols for the Synthetic Utilization of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthetic manipulation of 5-Bromo-4-methoxypicolinonitrile, a versatile heterocyclic building block. As a key intermediate in medicinal chemistry and materials science, its strategic functionalization is critical for the development of novel molecular entities. We delve into the core reactivity of this molecule, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique chemical properties, offering field-proven insights, step-by-step protocols, and troubleshooting guidance to ensure reproducible and high-yielding outcomes.

Introduction and Core Reactivity Analysis

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a C-5 bromine atom, a C-4 methoxy group, and a C-2 cyano (nitrile) group. The interplay of these substituents on the electron-deficient pyridine core makes it a uniquely versatile scaffold for molecular elaboration.

  • The C-5 Bromo Group: This is the primary site for transition-metal-catalyzed cross-coupling reactions. The Carbon-Bromine bond is sufficiently labile to readily undergo oxidative addition to a low-valent metal center (typically Palladium or Nickel), initiating catalytic cycles for C-C and C-N bond formation. The general order of reactivity for aryl halides in such reactions is I > Br > Cl, making the bromide an excellent and widely used handle for synthesis.[1][2]

  • The C-2 Cyano Group: As a potent electron-withdrawing group, the nitrile activates the pyridine ring, influencing the regioselectivity and rate of certain reactions. It also serves as a valuable synthetic handle, capable of being hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening avenues for further diversification.

  • The C-4 Methoxy Group: Located at a position para to the ring nitrogen, the methoxy group is susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions. The pyridine nitrogen activates the C-2, C-4, and C-6 positions towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.[3][4]

  • The Pyridine Core: The inherent electron-deficient nature of the pyridine ring facilitates both the oxidative addition step in cross-coupling at the C-Br bond and nucleophilic attack at activated positions.

This guide will focus on the two most powerful and widely employed transformations for this class of compound: Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination, with additional consideration for Nucleophilic Aromatic Substitution.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

PropertyValue
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Typically an off-white to yellow solid
Storage Store under an inert atmosphere at 2-8°C[5]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[5][6]
Precautionary Codes P261, P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds, offering exceptional functional group tolerance and reliability.

cluster_workflow General Cross-Coupling Workflow A Inert Atmosphere Setup (N2 or Ar Purge) B Add Substrate, Coupling Partner, & Base A->B C Add Solvent (Degassed) B->C D Add Ligand & Pd Pre-catalyst C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC/LC-MS) E->F G Aqueous Workup & Extraction F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species (boronic acid or ester) with an organic halide.[7][8] This reaction is fundamental in the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used, which are reduced to Pd(0) in situ. The choice of catalyst and its associated ligands is crucial for reaction efficiency.

  • Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a versatile and effective ligand for a wide range of substrates.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[7] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used in a mixed solvent system with water.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and place it in a pre-heated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 5-phenyl-4-methoxypicolinonitrile.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[1][9] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[9]

Causality of Component Selection:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, or BINAP are designed to facilitate the challenging reductive elimination step that forms the C-N bond.[9] Pre-formed palladium-ligand complexes (precatalysts) are often used for improved activity and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like K₂CO₃ are generally ineffective.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

cluster_cycle Buchwald-Hartwig Catalytic Cycle A L₂Pd(0) C [L₂Pd(II)(Ar)X] A->C Ar-X I Ar-NR¹R² (Product) B Oxidative Addition E [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ C->E HNR¹R² D Ligand Exchange (Amine Coordination) G [L₂Pd(II)(Ar)(NR¹R²)] E->G -HX F Deprotonation (Base) G->A G->I H Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon source

Procedure:

  • Important: The base, NaOtBu, is highly hygroscopic. All manipulations should be performed in a glovebox or under a robust inert atmosphere.

  • To a flame-dried Schlenk flask, add NaOtBu, this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous toluene, followed by the morpholine via syringe.

  • Seal the vessel and heat in an oil bath to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 4-16 hours.

  • Cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 5-(morpholino)-4-methoxypicolinonitrile.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is effective for functionalizing the C-Br bond, the C-4 methoxy group can be a target for nucleophilic aromatic substitution (SNAr), a powerful, metal-free alternative for introducing new functionality. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[10][11] The electron-deficient nature of the pyridine ring is key to this reactivity.

Causality and Selectivity:

  • Leaving Group: In SNAr reactions on halo- or alkoxy-pyridines, the rate of displacement is often F > Cl > Br > OR.[10] Therefore, under thermal SNAr conditions, the methoxy group at the activated C-4 position is a plausible site for substitution by strong nucleophiles.

  • Nucleophile: Strong nucleophiles are required, such as secondary amines (e.g., piperidine, pyrrolidine) or alkoxides.

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the charged intermediate and do not interfere with the nucleophile.

cluster_decision Reaction Site Selectivity Logic Start This compound Q1 Desired Bond? Start->Q1 P_CC Suzuki-Miyaura (Use Boronic Acid) Q1->P_CC C-C P_CN Buchwald-Hartwig (Use Amine) Q1->P_CN C-N at C5 P_SNAr SNAr (Use strong Nu⁻) Q1->P_SNAr C-N or C-O at C4

Caption: Decision logic for functionalizing the substrate.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (3.0 - 5.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed reaction vial, dissolve this compound in DMSO.

  • Add pyrrolidine to the solution. Using a significant excess of the amine also serves as the base to neutralize the liberated methanol.

  • Seal the vial tightly and heat in an oil bath at 120-150 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed. This may require 12-48 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield 5-bromo-4-(pyrrolidin-1-yl)picolinonitrile.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality reagents/solvents; Insufficient base or temperature.Use a fresh bottle of catalyst/precatalyst; Ensure proper degassing of solvents and rigorous inert atmosphere technique; Use anhydrous solvents for Buchwald-Hartwig; Increase temperature in 10°C increments.
Formation of Debrominated Byproduct Proto-dehalogenation, often caused by moisture or competing reductive pathways.Ensure all reagents and solvents are dry, especially for Suzuki reactions which can be sensitive to excess water.
Homocoupling of Boronic Acid (Suzuki) Reaction conditions favor self-coupling over cross-coupling.Lower the catalyst loading; Ensure slow addition of reagents if applicable; Check the purity of the boronic acid.
Low Yield in Buchwald-Hartwig Ligand decomposition; Base is not strong enough or has degraded.Use a glovebox for weighing NaOtBu; Use pre-catalysts which are more air-stable; Screen alternative ligands (e.g., RuPhos, BrettPhos).

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4-methoxypicolinonitrile Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and optimization of 5-Bromo-4-methoxypicolinonitrile. As Senior Application Scientists, we understand the nuances and challenges that can arise during synthetic chemistry. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your experiments. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which typically involves the bromination of a picolinonitrile precursor or a nucleophilic substitution to introduce the methoxy or cyano group.

Problem 1: Low or No Product Yield

A low or non-existent yield is a common frustration in organic synthesis. Several factors can contribute to this issue in the context of pyridine ring manipulations.

Possible Causes & Solutions:

  • Inadequate Activation of the Pyridine Ring: The pyridine ring is electron-deficient, which facilitates nucleophilic attack. However, for electrophilic substitutions like bromination, the ring is deactivated. The presence of electron-withdrawing groups (EWGs) like the cyano group further deactivates the ring, making electrophilic attack challenging. Conversely, for nucleophilic aromatic substitution (SNAr), EWGs are beneficial.[1][2]

    • Expert Insight: The methoxy group at the 4-position is an electron-donating group (EDG), which can help activate the ring towards electrophilic substitution. However, its activating effect might be overcome by the deactivating cyano group.

  • Poor Leaving Group (for SNAr reactions): If you are synthesizing the target molecule via a nucleophilic substitution to introduce the methoxy group, the choice of leaving group is critical. The typical reactivity order for halide leaving groups in SNAr on pyridines is F > Cl ≈ Br > I.[1]

    • Recommendation: If using a bromo or chloro precursor, consider increasing the reaction temperature or using a more potent nucleophile (e.g., sodium methoxide in anhydrous methanol).

  • Suboptimal Reaction Temperature: Many reactions involving substituted pyridines require precise temperature control.

    • For Bromination: Electrophilic bromination may require elevated temperatures to proceed, but excessive heat can lead to side products or decomposition. A patent for the bromination of pyridine derivatives suggests a temperature range of 80 to 125°C.[3]

    • For Nucleophilic Substitution: SNAr reactions can be sensitive. For some substituted pyrimidines, temperatures from room temperature to around 80°C are effective, while others may require heating up to 100-120°C, especially for cross-coupling reactions.[4]

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilization of intermediates.

    • Recommendation: For bromination, inert solvents like chlorobenzene, cyclohexane, or acetonitrile are often used.[3] For SNAr reactions, polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can help stabilize the charged Meisenheimer intermediate.[5]

Problem 2: Formation of Impurities and Side Products

The presence of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.

Possible Causes & Solutions:

  • Over-bromination or Incorrect Regioisomer: During bromination, it's possible to add more than one bromine atom or for the bromine to add to an undesired position.

    • Expert Insight: The directing effects of the substituents on the pyridine ring will determine the position of bromination. The methoxy group is ortho-, para-directing, while the cyano group is meta-directing. Careful control of stoichiometry and reaction time is crucial. Using less than one equivalent of the brominating agent can help avoid side products.[3]

  • Side Reactions of the Cyano Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures.

    • Recommendation: Ensure your reaction conditions are anhydrous if possible, and carefully control the pH during workup.

  • Decomposition of Starting Material or Product: Prolonged reaction times or excessive temperatures can lead to decomposition.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Possible Causes & Solutions:

  • Similar Polarity of Product and Impurities: If the side products have a similar polarity to your desired product, separation by column chromatography can be difficult.

    • Recommendation: Try different solvent systems for your column chromatography. A patent for a similar compound, 5-bromo-2-chloro-4-methoxypyridine, utilized a hexane:ethyl acetate gradient (9:1 to 5:1) for purification.[6] Recrystallization from a suitable solvent system can also be an effective purification method.

  • Product Insolubility or Instability: The product may be sparingly soluble in common organic solvents or may degrade on silica gel.

    • Recommendation: If your product is a solid, recrystallization is often a good first choice. For column chromatography, you might consider using a different stationary phase, such as alumina. A patent on pyridine purification suggests distillation under reduced pressure for liquid products.[3][7]

II. Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What is the most common synthetic route to this compound?

A common approach would be the bromination of 4-methoxypicolinonitrile. The starting material can be synthesized from commercially available precursors. The methoxy group at the 4-position directs the incoming electrophile (bromine) to the 3- and 5-positions. Due to steric hindrance from the cyano group at the 2-position, bromination is favored at the 5-position.

Q2: Can I introduce the cyano group last?

Yes, another viable route is the cyanation of a 5-bromo-4-methoxypicoline derivative. This would typically involve a transition-metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed cyanation using a cyanide source like zinc cyanide or potassium cyanide.

Reaction Parameters

Q3: What are the best brominating agents for this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent often used for activated aromatic rings. It is a good choice to minimize over-bromination. A procedure for the bromination of 2-amino-4-chloropyridine uses NBS in dichloromethane at 0°C.[8]

  • Bromine (Br₂): Liquid bromine is a powerful brominating agent. It is often used with a Lewis acid catalyst or in a strong acid like sulfuric acid. A synthesis of a related compound used bromine in acetic acid.[9]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This is another effective brominating agent mentioned in a patent for pyridine derivatives.[3]

Q4: How critical is moisture control in these reactions?

For many organometallic reactions and reactions involving strong bases or acid chlorides, anhydrous conditions are crucial. Moisture can quench reagents and lead to unwanted side reactions, such as the hydrolysis of the nitrile group. Always use dry solvents and glassware, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.

Workup and Purification

Q5: What is a standard workup procedure for a bromination reaction?

A typical workup involves quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess bromine. This is followed by extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrating under reduced pressure.

Q6: Are there any specific safety precautions I should take?

  • Brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyanide salts are highly toxic. Use them with extreme caution and have an appropriate quenching procedure and emergency plan in place.

  • Reactions at elevated temperatures should be monitored carefully to avoid runaway reactions.

III. Optimized Experimental Protocols

Protocol 1: Bromination of 4-methoxypicolinonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypicolinonitrile (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid, acetic acid, or dichloromethane).

  • Cool the mixture to the desired temperature (e.g., 0°C for NBS in DCM, or room temperature for bromine in acetic acid).

Reagent Addition:

  • Slowly add the brominating agent (e.g., NBS (1.0-1.1 eq.) or Br₂ (1.0-1.1 eq.)) portion-wise or dropwise, while maintaining the reaction temperature.

Reaction Monitoring:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A typical reaction time can range from a few hours to overnight.

Workup and Purification:

  • Carefully pour the reaction mixture into ice water.

  • If the reaction was conducted in an acidic medium, neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • If excess bromine was used, quench with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Comparison of Bromination Conditions
Brominating AgentSolventTemperatureTypical YieldReference
N-BromosuccinimideDichloromethane0 °C to RT87% (on a similar substrate)[8]
BromineAcetic Acid80 °C82.2% (on a similar substrate)[9]
N-BromosuccinimideSulfuric Acid0 °C to 55 °C45% (on a similar substrate)[6]

IV. Visualizing the Workflow

Experimental Workflow for Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-methoxypicolinonitrile in solvent B Cool to desired temperature A->B C Slowly add brominating agent B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction (ice water, Na₂S₂O₃) D->E F Neutralize (if acidic) E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize pure product (NMR, MS) I->J G start Low or No Yield q1 Is the starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there multiple spots on TLC? a1_yes->q2 sol1 Reaction stalled. Increase temperature, add more reagent, or change solvent. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Side reactions occurred. Lower temperature, use a milder reagent, or reduce reaction time. a2_yes->sol2 sol3 Product might be unstable or lost during workup. Check workup procedure. a2_no->sol3

References

Technical Support Center: Synthesis of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-methoxypicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your synthesis.

Introduction to this compound

This compound is a key heterocyclic building block in medicinal chemistry, appearing in the structure of various compounds under investigation for therapeutic applications. Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide provides a framework for a common synthetic approach and addresses potential pitfalls in the process.

Proposed Synthetic Pathway

A common and effective strategy for synthesizing this compound involves a multi-step process starting from a commercially available dichloropyridine. The general workflow is outlined below.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Alternative Starting Point 2,4-Dichloropicolinonitrile 2,4-Dichloropicolinonitrile Bromination Bromination 2,4-Dichloropicolinonitrile->Bromination 5-Bromo-2,4-dichloropicolinonitrile 5-Bromo-2,4-dichloropicolinonitrile Bromination->5-Bromo-2,4-dichloropicolinonitrile Methoxylation Selective Methoxylation 5-Bromo-2,4-dichloropicolinonitrile->Methoxylation 5-Bromo-2-chloro-4-methoxypicolinonitrile 5-Bromo-2-chloro-4-methoxypicolinonitrile Methoxylation->5-Bromo-2-chloro-4-methoxypicolinonitrile Cyanation Final Cyanation (or starting with nitrile) 5-Bromo-2-chloro-4-methoxypicolinonitrile->Cyanation Target_Molecule This compound Cyanation->Target_Molecule 2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine Bromination_Alt Bromination 2-Chloro-4-methoxypyridine->Bromination_Alt 5-Bromo-2-chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine Bromination_Alt->5-Bromo-2-chloro-4-methoxypyridine Cyanation_Alt Cyanation 5-Bromo-2-chloro-4-methoxypyridine->Cyanation_Alt Target_Molecule_Alt This compound Cyanation_Alt->Target_Molecule_Alt

Caption: Proposed synthetic workflows for this compound.

An alternative, and often more direct, route begins with the bromination of 2-chloro-4-methoxypyridine, followed by cyanation. This avoids handling the potentially more reactive dichloropicolinonitrile intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part 1: Bromination of the Pyridine Ring

Question 1: My bromination of 2-chloro-4-methoxypyridine is resulting in low yield and multiple products. What is the likely cause?

Answer: Low yield and lack of selectivity in the bromination of pyridine rings are common issues. The primary causes are often related to reaction conditions and the choice of brominating agent.

  • Cause - Reaction Temperature: The pyridine ring's reactivity is sensitive to temperature. High temperatures can lead to the formation of di-brominated by-products.

  • Solution: It is crucial to maintain a low temperature, typically between -25°C and 0°C, especially during the addition of the brominating agent.[1] For instance, in the synthesis of 5-bromoisoquinoline, the temperature is strictly maintained between -26°C and -22°C to prevent the formation of isomers.[1]

  • Cause - Brominating Agent: The choice of brominating agent and solvent system is critical. While elemental bromine can be used, it can be harsh. N-Bromosuccinimide (NBS) is often a milder and more selective alternative.

  • Solution: Using NBS in a suitable solvent like concentrated sulfuric acid or DMF is a common strategy.[1][2] For the synthesis of 2-Amino-5-bromo-4-methylpyridine, a similar compound, NBS in DMF is used effectively.[3]

  • Cause - Reaction Monitoring: Without proper monitoring, the reaction may not go to completion, or it may proceed too far, leading to over-bromination.

  • Solution: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material.[3] This allows you to quench the reaction at the optimal time.

Question 2: How do I effectively remove di-brominated impurities from my desired mono-brominated product?

Answer: Separating mono- and di-brominated products can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can typically resolve the products. The di-brominated product is generally less polar and will elute first. A protocol for a similar compound utilized a hexane:ethyl acetate gradient from 9:1 to 5:1.[2]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a scalable purification method. This often requires experimentation with different solvents to find one in which the desired product has significantly lower solubility than the impurity at a given temperature.

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionMonitor reaction with TLC to ensure full consumption of starting material.[3]
High reaction temperatureMaintain low temperatures (-25°C to 0°C) during reagent addition.[1]
Product loss during workupOptimize extraction and precipitation steps.
Low Purity Di-brominationUse a milder brominating agent like NBS and maintain strict temperature control.[2][3]
Isomer formationControl temperature carefully; isomers can be difficult to separate.[1]
Part 2: Cyanation Reaction

The introduction of the nitrile group is a critical step. This is often achieved via a nucleophilic aromatic substitution of a halide (like chlorine at the 2-position) with a cyanide source, frequently using a copper(I) cyanide catalyst in a Rosenmund-von Braun-type reaction, or through a Sandmeyer reaction if starting from an amino group.

Question 3: My cyanation of 5-Bromo-2-chloro-4-methoxypyridine is sluggish and gives low yields. How can I improve this?

Answer: Low yields in cyanation reactions often stem from catalyst deactivation, poor solubility of reagents, or side reactions.

  • Cause - Catalyst and Reagents: The quality of the copper(I) cyanide (CuCN) is critical. It should be fresh and pure. The reaction is also sensitive to moisture.

  • Solution: Ensure you are using high-purity, dry CuCN and a dry, high-boiling point polar aprotic solvent like DMF, NMP, or DMSO. The reaction often requires elevated temperatures (100-150°C).

  • Cause - Side Reactions: The high temperatures required can sometimes lead to decomposition or side reactions.

  • Solution: Monitor the reaction by TLC or HPLC. If the reaction is stalling, a fresh portion of catalyst might be beneficial. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Question 4: I am considering a Sandmeyer reaction to introduce the nitrile. What are the critical parameters for success?

Answer: The Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile using copper(I) cyanide, is a powerful but sensitive transformation.[4][5]

Sandmeyer_Mechanism Aryl_Amine Ar-NH2 Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aryl_Amine->Diazotization Diazonium_Salt Ar-N2+ Cl- Diazotization->Diazonium_Salt Electron_Transfer Single Electron Transfer (from Cu(I)CN) Diazonium_Salt->Electron_Transfer Aryl_Radical Ar• + N2 Electron_Transfer->Aryl_Radical Radical_Capture Radical Capture & Ligand Transfer (by [Cu(II)(CN)2]) Aryl_Radical->Radical_Capture Product Ar-CN + Cu(I)CN Radical_Capture->Product

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
  • Critical Parameter - Diazotization Temperature: The formation of the diazonium salt from the corresponding amine is highly exothermic and the salt itself is unstable at higher temperatures. This step must be performed at 0-5°C to prevent premature decomposition.[6]

  • Critical Parameter - Purity of Diazonium Salt: The diazonium salt solution should be used immediately and added slowly to the cold (0-5°C) CuCN solution.

  • Troubleshooting - Incomplete Diazotization: You can check for the completion of the diazotization step using starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, signifying that the starting amine has been fully consumed.[6]

  • Troubleshooting - Tar Formation: The formation of dark, tarry substances often indicates the decomposition of the diazonium salt due to elevated temperatures or incorrect pH.[6] Ensure all solutions are kept cold until the final displacement reaction.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are recommended for monitoring the reaction and characterizing the final product? A1: A combination of techniques is essential.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal for tracking the progress of the reaction in real-time.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final product and quantifying any impurities.[7]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the final product.[8] Mass Spectrometry (MS) should be used to confirm the molecular weight and isotopic pattern (due to bromine).[9]

Q2: What are the key safety precautions when working with cyanide reagents? A2: Extreme caution is required. All manipulations involving copper(I) cyanide or any cyanide salts must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Never acidify cyanide waste streams, as this will generate highly toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit available and ensure you are trained in its use.

Q3: My final product is an oil, but I expected a solid. What should I do? A3: First, confirm the identity and purity of your product using NMR and HPLC. If it is the correct product but impure, the impurities may be acting as a eutectic, preventing crystallization. Further purification by column chromatography is recommended. If the product is pure, it may simply have a low melting point. You can attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal (if available), or dissolving the oil in a minimal amount of a volatile solvent and cooling it slowly.

Example Experimental Protocols

Protocol 1: Bromination of 2-Chloro-4-methoxypyridine [2]

  • Dissolve 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material).

  • Cool the solution in an ice-salt bath to 0°C.

  • Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir and warm to room temperature, then heat to 55°C for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution by slowly adding an 8N aqueous sodium hydroxide solution until the pH is alkaline.

  • Extract the aqueous layer with chloroform or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-bromo-2-chloro-4-methoxypyridine.

Protocol 2: Sandmeyer Cyanation of an Aryl Amine [6] This is a general procedure and must be adapted for the specific substrate.

  • Diazotization: Dissolve the starting aniline (1.0 eq) in an appropriate acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5°C in an ice-water bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir for an additional 30 minutes at 0-5°C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from step 1 to the cyanide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Proceed with an appropriate aqueous work-up and extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying chemical principles for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from unreacted starting materials, side reactions during synthesis, or degradation. Common impurities to anticipate include:

  • Isomeric Byproducts: Depending on the synthetic route, bromination might occur at other positions on the pyridine ring, leading to isomeric impurities. For instance, in similar syntheses, careful temperature control is crucial to prevent the formation of undesired isomers[1].

  • Di-brominated Species: Over-bromination can lead to the formation of di-brominated picolinonitrile derivatives. This is a common issue in electrophilic aromatic substitution reactions if the reaction conditions are not carefully controlled[1][2].

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as 4-methoxypicolinonitrile.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

Q3: How do I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the desired product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

Guide 1: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.

Caption: Workflow for purification by column chromatography.

Issue Potential Cause Recommended Solution
Poor Separation of Spots on TLC Incorrect solvent system.The ideal solvent system should give a good separation of the desired product from impurities on a TLC plate, with an Rf value for the product of around 0.3-0.4. Experiment with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For closely related compounds, hexane:ethyl acetate ratios from 9:1 to 5:1 have been effective[3].
Cracked or Channeled Column Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry without any air bubbles. Tapping the column gently during packing can help.
Product Elutes Too Quickly or Too Slowly Solvent system is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If it moves too slowly (low Rf), increase the polarity of the eluent.
Broad Bands and Tailing Sample is overloaded or not soluble in the eluent.Load the sample in the minimum amount of solvent possible. If the sample is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.
Guide 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree, provided a suitable solvent can be found.

G start Is the compound soluble in a solvent when hot? end_no Try a different solvent or solvent pair start->end_no No insoluble Is the compound insoluble in the same solvent when cold? start->insoluble Yes end_yes Successful Recrystallization insoluble->end_yes Yes insoluble->end_no No

Caption: Logic for selecting an appropriate recrystallization solvent.

Issue Potential Cause Recommended Solution
No Crystals Form Upon Cooling Solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the compound is precipitating too quickly from a supersaturated solution.Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to reduce the saturation. Allow the solution to cool more slowly. Using a solvent pair can also be effective. For similar brominated compounds, recrystallization from aqueous ethanol or a mixture of heptane and toluene has been successful[4][5].
Colored Impurities in Crystals Impurities are co-crystallizing with the product.If the impurities are colored and the desired product is colorless, you can try adding a small amount of activated charcoal to the hot solution before filtering it. Be aware that charcoal can also adsorb some of your product.
Low Recovery of Product The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.

References

"5-Bromo-4-methoxypicolinonitrile" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-methoxypicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of halogenated and methoxy-substituted pyridine compounds.

Quick Reference Data Table

ParameterRecommended ConditionRationale & Causality
Storage Temperature 2-8°CMinimizes the rate of potential degradation pathways. Based on recommendations for the closely related analog, 5-Bromo-4-methylpicolinonitrile, and other substituted pyridines.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The nitrile and bromo functionalities can be sensitive to atmospheric moisture and oxygen over long-term storage. An inert atmosphere is a best practice to prevent hydrolysis or oxidative degradation.
Light Exposure Store in darkness (Amber vial)Aromatic halides can be light-sensitive, potentially leading to dehalogenation or other photochemical reactions.
Container Tightly sealed, airtight vialPrevents exposure to atmospheric moisture and oxygen, which can compromise compound integrity.[3][4]
Physical Form SolidNo data available on specific appearance.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (such as argon or nitrogen) in a tightly sealed, amber glass vial.[1][2] The combination of refrigeration and an inert environment is critical to minimize the risk of degradation from hydrolysis, oxidation, or thermal decomposition.

Q2: My compound was left on the bench at room temperature for a few hours. Is it still viable?

While not ideal, short-term exposure to ambient temperature for a few hours is unlikely to cause significant degradation, especially if the container remained sealed. Halogenated aromatic compounds are generally stable as solids.[5] However, for quantitative experiments, it is best practice to minimize time outside of recommended storage conditions. If you observe any change in color or physical appearance, it would be prudent to run a quality control check (e.g., LC-MS or NMR) before use.

Q3: Is this compound sensitive to moisture or air?

Yes, compounds with nitrile and methoxy groups on an aromatic ring can be susceptible to moisture and air. The nitrile group can potentially hydrolyze to a carboxylic acid or amide over time in the presence of water, and the electron-rich pyridine ring can be sensitive to oxidation. Therefore, storage under a dry, inert atmosphere is strongly recommended to ensure long-term purity.

Q4: I do not have access to an inert gas backfilling system. What is the next best storage option?

If an inert atmosphere is not feasible, the next best approach is to store the compound in a tightly sealed vial, preferably with a PTFE-lined cap, at 2-8°C in a desiccator. This will mitigate exposure to atmospheric moisture, which is a key factor in potential degradation. Ensure the desiccant is active and regenerated as needed.

Q5: What are the signs of degradation for this compound?

Visual signs of degradation can include a change in color or the appearance of clumping, which may suggest moisture absorption. From an analytical perspective, degradation would likely appear as new, unexpected peaks in your analytical chromatogram (e.g., HPLC or LC-MS) or unexplained signals in an NMR spectrum. A common degradation pathway for similar compounds is debromination.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Diagram: Troubleshooting Workflow for Compound Instability

G cluster_observe Observation cluster_check Initial Checks cluster_analyze Analysis cluster_action Action Observe Inconsistent Experimental Results or Visual Change in Compound CheckStorage Verify Storage Conditions (Temp, Atmosphere, Light) Observe->CheckStorage CheckHandling Review Handling Protocol (Aliquoting, Solvent Purity) Observe->CheckHandling QC Perform Quality Control (LC-MS, NMR) CheckStorage->QC CheckHandling->QC Compare Compare Data to Reference or Previous Batches QC->Compare Degraded Degradation Confirmed Compare->Degraded Discrepancy Found Stable Compound is Stable Compare->Stable No Significant Difference NewAliquot Use Fresh Aliquot from Stock Degraded->NewAliquot OrderNew Order New Batch of Compound Degraded->OrderNew Optimize Optimize Handling/ Storage Protocol Stable->Optimize NewAliquot->QC Re-test

Caption: Troubleshooting workflow for stability issues.

Problem 1: Inconsistent or non-reproducible results in my assay.

  • Potential Cause: Compound degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the master stock of this compound has been consistently stored at 2-8°C under an inert atmosphere or in a desiccator.

    • Check Aliquots: Are you using a fresh aliquot for each experiment? Frequent freeze-thaw cycles or repeated opening of the same vial can introduce moisture and air.

    • Perform QC: Analyze a sample of your working solution or a freshly prepared sample from the master stock via LC-MS to check for the presence of impurities or degradation products. Compare the mass spectrum to the expected molecular weight (C7H7BrN2O).

    • Solution: If degradation is confirmed, discard the suspect aliquots and prepare new working solutions from a fresh, unopened vial or a properly stored master stock.

Problem 2: The solid compound has changed in appearance (e.g., discoloration, clumping).

  • Potential Cause: This often indicates moisture absorption or a chemical degradation process, potentially accelerated by light or elevated temperatures.

  • Troubleshooting Steps:

    • Isolate the Vial: Separate the affected vial from other reagents to prevent potential cross-contamination.

    • Document the Change: Note the change in appearance in your lab notebook.

    • Analytical Verification: Dissolve a small amount and analyze via LC-MS or HPLC to assess purity. A significant decrease in the main peak area and the appearance of new peaks would confirm degradation.

    • Solution: It is highly recommended to discard the degraded material and use a fresh stock. Review your storage protocol to prevent recurrence; ensure vials are sealed tightly and stored in a dark, refrigerated, and dry environment.[1][4]

Experimental Protocols

Protocol 1: Recommended Aliquoting Procedure for Master Stock

Objective: To create smaller, single-use aliquots from a newly received bulk container to preserve the integrity of the master stock.

Materials:

  • Stock container of this compound

  • Glove box or glove bag with an inert atmosphere (N2 or Ar)

  • Analytical balance

  • Spatula

  • Multiple small, amber glass vials with PTFE-lined caps

  • Cryo-labels or permanent marker

Procedure:

  • Prepare the Environment: Place the sealed stock container, new vials, balance, and all necessary tools inside the glove box. Purge the glove box with inert gas for at least 15-20 minutes to reduce oxygen and moisture levels.

  • Equilibrate to Ambient Temperature: Allow the sealed stock container to warm to the ambient temperature inside the glove box before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispense Aliquots: Carefully open the master container. Weigh the desired amount of solid (e.g., 5-10 mg) into each new amber vial. Work efficiently to minimize the time the master container is open.

  • Seal and Purge: Tightly seal each new aliquot vial. If your glovebox has a purge/vacuum cycle, use it on the sealed vials to ensure a robust inert headspace.

  • Label and Store: Clearly label each aliquot with the compound name, date, and amount.

  • Final Storage: Place the newly created aliquots and the resealed master container back into refrigerated storage at 2-8°C.

Protocol 2: Preparation of a Stock Solution

Objective: To correctly prepare a stock solution for use in experiments.

Materials:

  • Aliquoted vial of this compound

  • Anhydrous grade solvent (e.g., DMSO, DMF)

  • Volumetric flask

  • Pipettes or syringe

Procedure:

  • Select an Aliquot: Remove one sealed aliquot vial from 2-8°C storage.

  • Warm to Room Temperature: Allow the vial to warm completely to room temperature before opening. This is a critical step to prevent water condensation into your vial.

  • Dissolution: Open the vial and add the required volume of anhydrous solvent to achieve your target concentration.

  • Ensure Complete Dissolution: Mix thoroughly by vortexing or sonicating until all solid is visibly dissolved.

  • Storage of Solution: If the solution is not for immediate use, it can be stored at -20°C. However, perform a small-scale stability test in your chosen solvent, as stability in solution can differ significantly from the solid state. Avoid repeated freeze-thaw cycles.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 5-Bromo-4-methoxypicolinonitrile and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methoxypicolinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Low conversion rates in cross-coupling reactions are a common yet surmountable challenge. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you optimize your reactions and achieve higher yields.

Foundational Principles of Reactivity

This compound is a pyridine derivative with a unique electronic profile that dictates its reactivity. Understanding these electronic effects is the first step toward troubleshooting and optimizing reactions.

  • Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, making the choice of appropriate ligands crucial to shield the metal center and maintain catalytic activity.[1][2]

  • Methoxy Group (-OCH₃) : Located at the 4-position, the methoxy group is electron-donating through resonance. This increases the electron density of the pyridine ring, which can influence the rate of oxidative addition at the C-Br bond. In drug discovery, the methoxy group is often used to modulate ligand-target binding, physicochemical properties, and ADME parameters.[3]

  • Bromo Group (-Br) : The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the other substituents on the ring.

  • Nitrile Group (-CN) : The picolinonitrile moiety at the 2-position is strongly electron-withdrawing, which can influence the overall electron density and reactivity of the pyridine ring.

These competing electronic factors make a systematic approach to reaction optimization essential for achieving high conversion rates.

General Troubleshooting Workflow

When encountering low or no product yield, a logical and systematic approach to identify the root cause is critical. The following workflow provides a structured path for troubleshooting common issues in cross-coupling reactions involving this compound.

Troubleshooting_Workflow start Low or No Product Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents Begin Here conditions Step 2: Evaluate Reaction Conditions reagents->conditions If reagents are verified reagents->sub_reagents catalyst Step 3: Assess Catalyst System conditions->catalyst If conditions are appropriate conditions->sub_conditions catalyst_activity Catalyst/Precatalyst Activity (Old? Improperly stored?) catalyst->catalyst_activity ligand_choice Optimal Ligand? (Bulky/electron-rich for pyridines?) catalyst->ligand_choice catalyst_loading Sufficient Catalyst Loading? (Typically 1-5 mol%) catalyst->catalyst_loading reagent_purity Purity of Starting Materials (SM) (this compound, Coupling Partner) reagent_stoich Accurate Stoichiometry? (e.g., slight excess of boronic acid) solvent_prep Solvent Quality (Anhydrous & Degassed?) atmosphere Inert Atmosphere Maintained? (O₂ can deactivate catalyst) temperature Optimal Temperature? (Too low = slow; Too high = degradation) base_choice Appropriate Base? (Strength & Solubility) time Sufficient Reaction Time? sub_reagents->reagent_purity sub_reagents->reagent_stoich sub_reagents->solvent_prep sub_conditions->atmosphere sub_conditions->temperature sub_conditions->base_choice sub_conditions->time

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no or very low conversion after running overnight. Where should I start troubleshooting?

A1: This is a common issue that typically points to a fundamental problem with one of three areas: the catalyst system, the reaction conditions, or the quality of the reagents.[4]

  • 1. Catalyst System: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Causality: The active Pd(0) species is sensitive to oxygen and can be easily deactivated. Precatalysts are often more stable but require proper activation. For pyridine-containing substrates, the choice of ligand is critical to prevent the pyridine nitrogen from binding to the palladium and inhibiting the reaction.[1][5]

    • Solution: Use a fresh, reliable source of palladium precatalyst. For substrates like this compound, sterically hindered and electron-rich phosphine ligands such as XPhos or SPhos are often effective at shielding the palladium center and promoting high activity.[1][6] Consider increasing the catalyst loading from 1-2 mol% to 5 mol% if the reaction is particularly challenging.[1]

  • 2. Reaction Conditions:

    • Causality: Cross-coupling reactions are highly sensitive to the environment. Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Water can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[7] The base is not just a proton scavenger; it plays a key role in the catalytic cycle (e.g., activating the boronic acid), and its strength and solubility can dramatically affect the outcome.[1][6]

    • Solution: Ensure your entire setup is rigorously free of oxygen. This is best achieved by evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) at least three times. Use anhydrous, degassed solvents. A common method for degassing is to sparge the solvent with an inert gas for 15-30 minutes before use.[4] Screen different bases; potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][8]

  • 3. Reagent Quality:

    • Causality: Impurities in the starting materials or coupling partners can poison the catalyst. The stability of reagents, especially boronic acids, can be an issue.

    • Solution: Use high-purity reagents. Ensure your this compound is pure and dry. For Suzuki reactions, use a slight excess (1.1-1.2 equivalents) of the boronic acid, as some degradation can occur during the reaction.[1]

Q2: I'm observing a significant amount of a debrominated side product (hydrodehalogenation). What causes this and how can I prevent it?

A2: The formation of the debrominated product, where the bromine atom is replaced by a hydrogen, is a known side reaction called hydrodehalogenation.

  • Causality: This occurs when the organopalladium intermediate (formed after oxidative addition of the C-Br bond to Pd(0)) reacts with a hydride source in the reaction mixture before it can engage in the desired coupling step (e.g., transmetalation).[7] Potential hydride sources can include certain solvents (like THF under some conditions), primary amines, or impurities. Beta-hydride elimination from a palladium-amide intermediate is a common pathway in Buchwald-Hartwig aminations.[6]

  • Solution:

    • Use Bulky Ligands: Bulky phosphine ligands (e.g., XPhos) can sterically hinder the palladium center, making side reactions like beta-hydride elimination less favorable.[6]

    • Re-evaluate Solvent and Base: Ensure your solvent is pure and free from potential hydride-donating impurities. In some cases, changing the base can alter the reaction pathway and minimize this side reaction.

    • Temperature Control: Excessively high temperatures can sometimes promote decomposition pathways. Try running the reaction at a slightly lower temperature (e.g., 80-90 °C instead of 110 °C) to see if it suppresses the side reaction while still allowing the desired coupling to proceed.

Q3: In my Suzuki coupling, my main side product appears to be the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid (to form a biaryl from two molecules of the boronic acid) is typically caused by the presence of oxygen in the reaction mixture.

  • Causality: Oxygen can promote the oxidative homocoupling of the boronic acid, a process that competes with the desired cross-coupling pathway. This side reaction consumes your coupling partner and reduces the overall yield of the target product.

  • Solution: The most effective solution is to rigorously exclude oxygen from your reaction.

    • Thorough Degassing: Ensure your solvent is thoroughly degassed before use. Freeze-pump-thaw is a highly effective method, but sparging with argon for an extended period (30+ minutes) is also a good practice.

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from reagent addition to heating. Use Schlenk line techniques for best results.[1]

Q4: How do I select the optimal base and solvent system for my cross-coupling reaction?

A4: The choice of base and solvent is not universal and often requires screening for a specific substrate combination. However, there are excellent starting points.

  • Base Selection:

    • Causality: The base's primary role is to facilitate a key step in the catalytic cycle. In Suzuki reactions, it activates the boronic acid for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine. The base's strength, solubility, and steric bulk are all critical factors.

    • Recommendations:

      • Strong Bases (e.g., NaOtBu, LHMDS): Very common and effective, especially for Buchwald-Hartwig aminations, leading to higher reaction rates. However, they are incompatible with base-sensitive functional groups.[6]

      • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Offer broader functional group tolerance and are often the first choice for Suzuki couplings. They are generally effective for challenging substrates.[1][6] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]

  • Solvent Selection:

    • Causality: The solvent's main purpose is to solubilize all reaction components at the chosen temperature. Poor solubility is a frequent and often underestimated cause of reaction failure.[6]

    • Recommendations: Aprotic polar solvents or aromatic hydrocarbons are common.

      • Toluene, 1,4-Dioxane, THF: Excellent choices for many cross-coupling reactions.[5]

      • Solvent Mixtures: For Suzuki reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 ratio) is often used to help dissolve the inorganic base.[1]

Optimized Experimental Protocols (Starting Points)

The following protocols are intended as robust starting points. Optimization may be necessary to achieve the highest yields for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.

Reaction Setup Workflow

Suzuki_Workflow A 1. Add Solids to Flame-Dried Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Reagents B->C D 4. Heat with Vigorous Stirring C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Work-up & Purification E->F

Caption: Standard workflow for setting up a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (see table below for suggestions).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and proceed with an aqueous work-up to remove inorganic salts.[7]

  • Purify the crude product by flash column chromatography.[9]

Table 1: Suggested Screening Conditions for Suzuki-Miyaura Coupling

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90
3Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)THF/H₂O (4:1)80
Protocol 2: Buchwald-Hartwig Amination

This protocol is for the C-N bond formation between this compound and a primary or secondary amine.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere.[1]

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Seal the tube, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]

  • Purify the crude product by flash column chromatography.

Table 2: Suggested Screening Conditions for Buchwald-Hartwig Amination

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1XPhos Pd G3 (2)-NaOtBu (1.5)Toluene110
2Pd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)Dioxane100
3Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)THF80

References

Impact of solvent on "5-Bromo-4-methoxypicolinonitrile" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-4-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As Senior Application Scientists, we aim to synthesize our expertise to explain the "why" behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

This compound is a substituted pyridine ring, making it an electron-deficient aromatic system. This electronic nature, combined with the presence of a good leaving group (bromo), makes it susceptible to several types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is well-suited for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The electron-withdrawing nature of the cyano group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring, activated by the cyano group, can undergo substitution of the bromide by strong nucleophiles.

The methoxy group, being an electron-donating group, can modulate the reactivity of the ring, and its position relative to the bromine and cyano groups will influence the regioselectivity of certain reactions.

Q2: How does the choice of solvent impact the outcome of reactions with this compound?

The solvent is a critical parameter that can dictate the success, yield, and even the reaction pathway. Its role is multifaceted and includes:

  • Solubilizing Reagents: Ensuring all reactants, catalysts, and bases are in the same phase is crucial for efficient reaction kinetics.

  • Stabilizing Intermediates and Transition States: Solvents can stabilize charged intermediates, which is particularly important in SNAr and some organometallic catalytic cycles.[1]

  • Influencing Catalyst Activity and Stability: Solvents can coordinate to the metal center in cross-coupling reactions, affecting its catalytic activity and longevity.[2]

  • Modulating Base Strength: The solvent can affect the effective strength of the base used in the reaction.

A thoughtful choice of solvent is therefore paramount for any reaction involving this compound.

Troubleshooting Guides

Low or No Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you are observing low to no product formation.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The polarity and coordinating ability of the solvent are critical for the Suzuki-Miyaura catalytic cycle.[3] Aprotic polar solvents can influence the selectivity of couplings in some cases.[4]1. Screen Solvents: If using a non-polar solvent like toluene, try a more polar aprotic solvent such as 1,4-dioxane or DMF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[5] 2. Consider a Two-Phase System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous basic solution is a common and effective setup for Suzuki couplings.
Base Incompatibility The choice of base is crucial and is often solvent-dependent. An insoluble base may not be effective.1. Switch the Base: If using a carbonate base (e.g., K₂CO₃), consider switching to a phosphate (e.g., K₃PO₄) or a fluoride source (e.g., CsF), which can have different solubilities and activities in various solvents. 2. Ensure Base Solubility: If using an aqueous/organic biphasic system, ensure the base is soluble in the aqueous phase.
Catalyst Deactivation The palladium catalyst can be sensitive to air, moisture, and impurities in the solvent.1. Use Degassed Solvents: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity.
Poor Solubility of Starting Material This compound or the boronic acid partner may have limited solubility in the chosen solvent.1. Increase Temperature: Gently heating the reaction mixture can improve solubility. 2. Co-solvent System: Consider using a co-solvent. For instance, if your primary solvent is dioxane, adding a small amount of a stronger solvent like DMF can help dissolve the starting materials.
Side Reactions in Buchwald-Hartwig Amination

Problem: You are performing a Buchwald-Hartwig amination and observing significant side products, such as hydrodehalogenation of the starting material.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Solvent-Mediated Side Reactions Some solvents can participate in side reactions. For example, certain solvents can act as hydrogen donors, leading to hydrodehalogenation.1. Change Solvent Type: If using a solvent like THF, which can sometimes be a source of hydrogen, switch to a more robust solvent like toluene or dioxane.[6] 2. Ensure Anhydrous Conditions: Water in the solvent can lead to hydrolysis of the catalyst or starting materials. Use anhydrous solvents.
Base Strength and Type A very strong base in a particular solvent might promote side reactions over the desired C-N bond formation.1. Screen Bases: If using a strong base like NaOtBu, consider a weaker base such as Cs₂CO₃ or K₃PO₄. The choice of base and solvent are often linked.[7] 2. Use a Bulky Base: A sterically hindered base might be more selective for the desired reaction.
Ligand Choice The ligand on the palladium catalyst plays a crucial role in preventing side reactions.1. Use a Bulky, Electron-Rich Ligand: Ligands like XPhos or SPhos are often effective in promoting the desired reductive elimination over side reactions.[8]

Experimental Protocols (Starting Points for Optimization)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the solvent, base, and catalyst may be necessary for specific substrates.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add this compound, boronic acid, and base to flask B Add Palladium Catalyst and Ligand A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent(s) C->D E Heat to desired temperature with stirring D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G H Aqueous work-up G->H I Extract with organic solvent H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. The choice of ligand, base, and solvent is critical and may require optimization.[7]

Troubleshooting Decision Tree:

Buchwald_Troubleshooting Start Low Yield in Buchwald-Hartwig? Q_Solvent Is the solvent appropriate (e.g., Toluene, Dioxane)? Start->Q_Solvent A_Solvent Try a different aprotic solvent. Consider solvent polarity. Q_Solvent->A_Solvent No Q_Base Is the base strong enough and soluble? Q_Solvent->Q_Base Yes A_Solvent->Q_Base A_Base Screen stronger bases (e.g., NaOtBu) or different alkali metal carbonates. Q_Base->A_Base No Q_Ligand Is the ligand suitable for this substrate? Q_Base->Q_Ligand Yes A_Base->Q_Ligand A_Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos). Q_Ligand->A_Ligand No Q_Inert Was the reaction run under strictly inert conditions? Q_Ligand->Q_Inert Yes A_Ligand->Q_Inert A_Inert Ensure proper degassing of solvents and use of inert atmosphere. Q_Inert->A_Inert No Success Reaction Optimized Q_Inert->Success Yes A_Inert->Start

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a starting point for SNAr reactions. The choice of solvent is critical for the success of this reaction.

Solvent Effects in SNAr:

SNAr_Solvent_Effects cluster_solvents Solvent Type cluster_effects Mechanism of Effect SNAr SNAr Reaction Rate Protic Polar Protic Solvents (e.g., Water, Alcohols) SNAr->Protic Decreased by Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) SNAr->Aprotic Increased by Protic_Effect Solvates and stabilizes the nucleophile, reducing its reactivity. Protic->Protic_Effect Aprotic_Effect Solvates the cation but not the nucleophile, 'freeing' it to attack. Aprotic->Aprotic_Effect

Caption: The influence of solvent type on SNAr reaction rates.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, potassium cyanide, 1.1-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve this compound in the anhydrous polar aprotic solvent in a dry flask under an inert atmosphere.

  • Add the nucleophile portion-wise at room temperature or at a cooled temperature if the reaction is expected to be highly exothermic.

  • Stir the reaction at room temperature or heat as necessary. The reaction temperature will depend on the nucleophilicity of the attacking species.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the organic layer to remove the reaction solvent (e.g., multiple water washes for DMF).

  • Dry, concentrate, and purify the product.

References

Validation & Comparative

Predicted NMR Spectral Data for 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectral Analysis of 5-Bromo-4-methoxypicolinonitrile: A Comparative and Predictive Study

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This compound, a substituted pyridine derivative, presents a unique spectroscopic challenge due to the complex interplay of electronic effects from its constituent functional groups. This guide provides a comprehensive, predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By leveraging established NMR principles and comparing them with experimental data from structurally analogous compounds, we offer a robust framework for researchers to identify and characterize this molecule.

Our approach is grounded in the understanding that while each substituent—bromo, methoxy, and cyano—has a predictable influence on the pyridine ring's electron density, their combined effect requires careful, synergistic interpretation. This guide moves beyond a simple data sheet, explaining the why behind the predicted chemical shifts and coupling patterns, thereby empowering researchers to apply these principles to their own work.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established substituent effects and analysis of the comparative compounds detailed in the subsequent section.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~8.45SingletH-6
~7.10SingletH-3
~4.05SingletOCH₃

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~163.0C-4 (ipso-OCH₃)
~152.0C-6
~135.0C-2 (ipso-CN)
~116.0CN
~115.0C-3
~110.0C-5 (ipso-Br)
~57.0OCH₃

Comparative Spectral Analysis: Building the Prediction

To substantiate our predictions for this compound, we will compare its expected spectral features with the known NMR data of key structural analogs. This comparative approach allows us to dissect the individual and collective contributions of each substituent.

Core Structure: 2-Cyanopyridine

The foundational structure is 2-cyanopyridine. Its ¹H NMR spectrum in CDCl₃ shows signals at δ 8.74, 7.88, 7.75, and 7.58 ppm.[1][2] The carbon spectrum features shifts at δ 151.0, 137.0, 133.3, 128.2, 126.8, and 117.0 ppm.[1] This provides a baseline for understanding the electronic landscape of the pyridine ring with a C-2 cyano group.

Analog 1: 5-Bromo-4-methyl-pyridine-2-carbonitrile

This compound is an excellent analog, differing only by a methyl group at C-4 instead of a methoxy group. While specific NMR data is not fully detailed in the search results, its synthesis is described, confirming its relevance.[3][4] The key difference is the electronic effect of a methyl group (weakly donating) versus a methoxy group (strongly donating through resonance, but inductively withdrawing). We anticipate the methoxy group in our target molecule will shield the ring protons more significantly than the methyl group in this analog.

Analog 2: 5-Bromo-2-chloro-4-methoxypyridine

This compound shares the 5-bromo and 4-methoxy substitution pattern. Its ¹H NMR spectrum shows two singlets for the pyridine ring protons at δ 8.34 and 6.84 ppm, with the methoxy protons at δ 3.97 ppm.[5] This is highly instructive:

  • The methoxy group at C-4 strongly shields the proton at C-3, pushing it significantly upfield (δ 6.84).

  • The proton at C-6 (δ 8.34) is deshielded by the adjacent nitrogen and the electron-withdrawing chloro group at C-2.

For our target molecule, the cyano group at C-2 is also electron-withdrawing, similar to the chloro group. Therefore, we can expect the H-6 proton in this compound to appear in a similar downfield region (~8.45 ppm), and the H-3 proton to be strongly shielded by the C-4 methoxy group (~7.10 ppm).

Analog 3: 5-Bromo-8-methoxyquinoline

While a quinoline, this molecule provides insight into the effect of a bromine atom positioned meta to a methoxy group on an aromatic ring. Its ¹H NMR spectrum shows the methoxy signal at δ 4.09 ppm.[6] This supports our prediction of the methoxy chemical shift in the target compound.

In-Depth Spectral Interpretation

The predicted spectrum of this compound is characterized by two singlets in the aromatic region and one singlet in the aliphatic region.

¹H NMR Spectrum Analysis:

  • H-6 (~8.45 ppm): This proton is adjacent to the electronegative nitrogen atom and is deshielded, placing it furthest downfield. It appears as a singlet because its ortho neighbor (C-5) and meta neighbor (H-3) are four bonds away, resulting in negligible coupling.

  • H-3 (~7.10 ppm): This proton is strongly shielded by the electron-donating resonance effect of the adjacent methoxy group at C-4, shifting it significantly upfield compared to an unsubstituted pyridine. It appears as a singlet due to the lack of adjacent protons.

  • OCH₃ (~4.05 ppm): The methoxy protons appear as a sharp singlet in the typical region for aryl methyl ethers.[6]

¹³C NMR Spectrum Analysis:

  • Quaternary Carbons: The signals for C-2, C-4, and C-5 are quaternary and will likely be of lower intensity. C-4, attached to the highly electronegative oxygen, is predicted to be the most downfield carbon of the ring. C-5, attached to bromine, experiences a moderate shielding effect (the "heavy atom effect"). C-2, attached to the cyano group, is also significantly downfield.

  • Cyano Carbon (CN): The nitrile carbon typically appears around 116-118 ppm.[1]

  • Methine Carbons: C-6 and C-3 will show stronger signals. C-6, adjacent to the nitrogen, will be downfield, while C-3 will be shielded by the methoxy group.

  • Methoxy Carbon (OCH₃): This signal is expected around δ 57.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

Experimental Protocols

To validate the predicted data, the following experimental workflow is recommended.

Sample Preparation and NMR Acquisition

A standardized protocol ensures data reproducibility and quality.[7]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 101 MHz (corresponding to a 400 MHz ¹H instrument).

    • Technique: Proton-decoupled.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Compound purification Purify via Column Chromatography synthesis->purification nmr_prep Prepare NMR Sample (CDCl3, TMS) purification->nmr_prep h_nmr Acquire 1H NMR Spectrum nmr_prep->h_nmr c_nmr Acquire 13C NMR Spectrum nmr_prep->c_nmr assign Assign Signals (Chemical Shifts, Multiplicity) h_nmr->assign c_nmr->assign predict Predict Spectrum (Substituent Effects) compare Compare with Analogs predict->compare compare->assign structure Confirm Structure of This compound assign->structure

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison and Methodological Guide for Researchers

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-4-methoxypicolinonitrile, a substituted pyridine derivative, represents a class of molecules where unambiguous characterization is the bedrock of reproducible research and development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide, departing from rigid templates, provides a practical, in-depth analysis of what researchers should expect and how to approach the mass spectrometric analysis of this compound. We will delve into theoretical data, compare it with potential analytical alternatives and impurities, and provide robust, field-tested protocols for data acquisition.

Part 1: Theoretical Mass Analysis and Isotopic Signature

The first step in any mass spectrometry analysis is to calculate the theoretical mass and predict the isotopic pattern. For this compound (Chemical Formula: C₇H₅BrN₂O), this is not merely an academic exercise. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly distinctive isotopic signature that is a primary tool for identification.

Molecular Weight Calculation:

  • Formula: C₇H₅BrN₂O

  • Monoisotopic Mass: 211.9639 Da

  • Average Mass: 212.043 g/mol

The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is the value of primary interest in high-resolution mass spectrometry.

The Telltale Isotopic Pattern of Bromine

The most striking feature in the mass spectrum of a monobrominated compound is the M+2 peak, which is a peak at two m/z units higher than the monoisotopic molecular ion peak (M). The relative abundance of the M and M+2 peaks will be approximately equal, reflecting the natural abundance of ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). This creates a characteristic "doublet" that is a powerful diagnostic tool.

IonCalculated m/zRelative Abundance (%)Notes
[M]⁺ (with ⁷⁹Br)211.9639100.0Monoisotopic molecular ion
[M+1]⁺212.96737.6Contribution from ¹³C
[M+2]⁺ (with ⁸¹Br)213.961997.3The characteristic bromine isotope peak
[M+H]⁺ (with ⁷⁹Br) 212.9718 100.0 For ESI-MS (Positive Mode)
[M+H+2]⁺ (with ⁸¹Br) 214.9697 97.3 For ESI-MS (Positive Mode)

This table summarizes the expected high-resolution m/z values for the molecular ion under Electron Ionization (EI) and Electrospray Ionization (ESI).

Part 2: Predicted Fragmentation Patterns: EI vs. ESI

The choice of ionization technique profoundly impacts the resulting mass spectrum. Hard ionization techniques like Electron Ionization (EI) typically cause extensive fragmentation, providing rich structural detail. In contrast, soft ionization methods like Electrospray Ionization (ESI) are gentler, often leaving the molecule intact as a protonated species, [M+H]⁺, which is ideal for accurate mass determination and subsequent tandem MS (MS/MS) experiments.[1]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy electrons will generate a radical cation [M]⁺• which is prone to fragmentation. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.[2] For this compound, we can predict the following primary fragmentation routes based on the fragmentation of similar structures like bromopyridines and aromatic ethers:

  • Loss of a Methyl Radical: A common fragmentation for methoxy groups is the loss of a methyl radical (•CH₃) to form a stable cation.

    • [M - CH₃]⁺: m/z 196.9/198.9

  • Loss of Bromine Radical: The C-Br bond can cleave to lose a bromine radical (•Br).

    • [M - Br]⁺: m/z 133.0

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can expel a molecule of CO.

    • [M - CH₃ - CO]⁺: m/z 168.9/170.9

  • Cleavage of the Pyridine Ring: The nitrile group (-CN) can be lost as HCN.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 212.97 and 214.97.[3] To elicit structural information, collision-induced dissociation (CID) is used in a tandem mass spectrometer (MS/MS). The fragmentation of this even-electron ion will differ slightly from the odd-electron fragmentation seen in EI.[1]

  • Loss of Methane: A potential loss from the protonated methoxy group.

  • Loss of Acetonitrile: The nitrile group may be eliminated.

  • Cross-ring cleavages on the pyridazine and pyrimidine rings of the ring systems are also possible.[4]

The following diagram illustrates a plausible fragmentation pathway for the molecular ion of this compound.

G M [C₇H₅BrN₂O]⁺• m/z 211.9/213.9 frag1 [M - •CH₃]⁺ m/z 196.9/198.9 M->frag1 - •CH₃ frag2 [M - •Br]⁺ m/z 133.0 M->frag2 - •Br frag3 [M - CH₃ - CO]⁺ m/z 168.9/170.9 frag1->frag3 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Part 3: Comparison with Potential Impurities

In a real-world scenario, a sample of this compound may contain impurities from the synthesis process. Mass spectrometry is an excellent tool for identifying these, as even small mass differences are easily resolved.

CompoundFormulaMonoisotopic Mass (Da)Key Differentiating Feature
This compound C₇H₅BrN₂O 211.9639 Target molecule with characteristic 1:1 bromine isotopic pattern.
4-Methoxypicolinonitrile (Debrominated)C₇H₆N₂O134.0480Lacks the bromine isotopic pattern; mass is ~78 Da lower.
5-Bromo-4-hydroxypicolinonitrile (Demethylated)C₆H₃BrN₂O197.9483Has bromine pattern but is 14 Da lighter due to loss of CH₂.
3-Bromopyridine (Potential Starting Material)C₅H₄BrN156.9581Has bromine pattern but is significantly lighter.[5]

This comparative data is crucial for quality control and reaction monitoring, allowing researchers to confirm the identity and purity of their target compound with high confidence.

Part 4: Experimental Protocols

The following are detailed methodologies for acquiring high-quality mass spectra for this compound.

Protocol 1: GC-MS for EI Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds, providing excellent separation and classic, library-searchable EI spectra.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless, set to 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Protocol 2: LC-MS for ESI Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is suitable for a broader range of compounds and is the preferred method for accurate mass determination.[6]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Mass Range: Scan from m/z 50 to 500.

    • For MS/MS: Select the precursor ions (m/z 212.97 and 214.97) and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow Sample_GC Sample in Volatile Solvent Injector Injector Sample_GC->Injector GC_Column GC_Column Injector->GC_Column MS_EI MS_EI GC_Column->MS_EI Data_Analysis_GC Data_Analysis_GC MS_EI->Data_Analysis_GC Sample_LC Sample in Mobile Phase LC_Pump LC_Pump Sample_LC->LC_Pump LC_Column LC_Column LC_Pump->LC_Column MS_ESI MS_ESI LC_Column->MS_ESI Data_Analysis_LC Data_Analysis_LC MS_ESI->Data_Analysis_LC

References

A Senior Application Scientist's Guide to the Purity Analysis of 5-Bromo-4-methoxypicolinonitrile: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2][3] 5-Bromo-4-methoxypicolinonitrile, a key building block in the synthesis of novel therapeutics, is no exception. The presence of even trace impurities—be they starting materials, by-products, or degradants—can have profound implications for downstream reactions and the toxicological profile of the end product.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the rigorous purity assessment of this compound. As senior application scientists, our goal is not just to present protocols but to elucidate the scientific rationale behind our choices, empowering you to select and implement the most robust analytical strategies for your specific needs.

Part 1: The Workhorse of Purity—Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is universally regarded as the gold standard for purity analysis in the pharmaceutical industry.[3][4][5][6] Its exceptional resolving power, precision, and versatility make it indispensable for separating a target compound from a complex mixture of structurally similar impurities.

Causality Behind Method Design: A Rationale

The development of a robust HPLC method is a science of informed choices, dictated by the physicochemical properties of the analyte, this compound. This molecule is an aromatic heterocyclic compound, possessing moderate polarity due to the nitrile and methoxy functional groups, as well as the bromine substituent.

  • Column Selection: The core of the separation lies in the column.[7] For an analyte of this nature, a Reversed-Phase C18 (octadecylsilane) column is the logical starting point.[8] The nonpolar stationary phase provides effective retention for moderately polar aromatic compounds via hydrophobic interactions. As a compelling alternative, a Phenyl-Hexyl column could offer enhanced selectivity.[7] The phenyl groups in the stationary phase can induce π-π interactions with the pyridine ring of the analyte, providing a different separation mechanism that can resolve impurities that might co-elute on a standard C18 column.

  • Mobile Phase Strategy: A gradient elution using a mixture of an aqueous phase and an organic modifier is optimal for separating impurities with a range of polarities.

    • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and lower UV cutoff wavelength, which translates to better sensitivity and lower backpressure.

    • Aqueous Phase: The use of a buffer or an acid is critical for maintaining a consistent pH and ensuring sharp, symmetrical peaks.[7] A 0.1% solution of phosphoric acid or formic acid in high-purity water is effective in suppressing the ionization of any potential basic impurities and ensuring reproducible retention times.

  • Detector Selection: The presence of the pyridine ring, a strong chromophore, makes UV detection the ideal choice. A Diode Array Detector (DAD) is superior to a simple UV detector as it acquires spectra across a range of wavelengths. This capability allows for the assessment of peak purity, a critical feature for confirming that a chromatographic peak corresponds to a single compound.[9]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh reference standard and sample B Dissolve in appropriate solvent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Equilibrate HPLC system with mobile phase C->D E Perform System Suitability Test (SST) injections D->E F Inject sample solution E->F G Acquire chromatogram and spectral data (DAD) F->G H Integrate all peaks G->H I Calculate purity via area percent normalization H->I K Generate final report I->K J Assess peak purity using DAD software J->I

Caption: A standardized workflow for HPLC purity analysis.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a stability-indicating method capable of separating this compound from its potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • This compound reference standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Phosphoric Acid (ACS grade).

  • Water (High-purity, 18.2 MΩ·cm).

2. Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm (with spectral acquisition from 200-400 nm)

| Injection Volume | 5 µL |

3. Solution Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • The system is deemed suitable if:

    • Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.[10]

    • Tailing factor is between 0.8 and 1.5.[10]

    • Theoretical plates (N) are ≥ 2000.[10]

5. Purity Calculation:

  • Inject the sample solution.

  • The purity is calculated using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: A Comparative Framework of Analytical Techniques

While HPLC is the primary tool, a comprehensive purity profile often necessitates the use of orthogonal techniques—methods that rely on different separation or detection principles.[11][] This multi-faceted approach provides a more complete and trustworthy picture of a sample's purity.

Orthogonal and Advanced Chromatographic Methods
  • Ultra-High-Performance Liquid Chromatography (UHPLC): This is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm). The primary advantages are significantly faster analysis times, higher resolution, and reduced solvent consumption, making it ideal for high-throughput screening environments.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the unparalleled specificity of a mass spectrometer.[4][13] For impurity analysis, its power is unmatched. It can determine the precise molecular weight of unknown impurities, providing critical clues for their structural identification. This is essential for understanding the degradation pathways and by-products of a synthesis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for analyzing volatile and thermally stable compounds.[4] For this compound, GC-MS is highly effective for quantifying volatile organic impurities, such as residual solvents from the synthesis, which HPLC may not effectively detect.[4] The mass spectrometer detector provides definitive identification of these volatile components.

Spectroscopic Purity Assessment
  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR is not only the gold standard for structural elucidation but can also be a powerful primary method for quantification.[10][11] By integrating the signal of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself. Its drawback is a lower sensitivity compared to chromatographic methods.[10]

Comparative Data Summary
TechniquePrincipleSensitivityQuantitative AccuracyImpurity IdentificationBest Use Case
HPLC-UV/DAD Differential partitioning between mobile and stationary phases; UV absorbance.High (ng-pg)ExcellentLimited (based on UV spectra and retention time)Routine quality control, purity assay, stability testing.
UHPLC-UV/DAD Same as HPLC but with smaller particles.Very HighExcellentLimitedHigh-throughput screening, complex mixture separation.
GC-MS Partitioning between carrier gas and stationary phase; mass-to-charge ratio.Very HighVery GoodExcellent (for volatile compounds)Analysis of residual solvents and volatile impurities.
LC-MS HPLC separation combined with mass-to-charge ratio detection.ExcellentVery GoodExcellent (for non-volatile compounds)Definitive impurity profiling and structural elucidation.
qNMR Nuclear spin transitions in a magnetic field.Moderate (µg-mg)Excellent (Primary Method)Excellent (structural info)Absolute purity determination, structural confirmation of impurities.

Part 3: Ensuring Trustworthiness—The Imperative of Validation

An analytical method is only as reliable as its validation. For use in drug development, every protocol must be a self-validating system, proven to be fit for its intended purpose according to guidelines from the International Council for Harmonisation (ICH).[5][6][14]

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is often demonstrated through forced degradation studies (stress testing), where the sample is exposed to acid, base, heat, light, and oxidative conditions to prove that all resulting degradant peaks are separated from the main analyte peak.[14][16]

  • Linearity & Range: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range (e.g., 80-120% of the target concentration for an assay).[15]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements (repeatability).[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively. This is critical for controlling trace impurities.[15]

A Holistic Purity Assessment Strategy

Purity_Strategy center Comprehensive Purity Profile HPLC HPLC-UV/DAD (Quantitative Purity, Routine QC) center->HPLC LCMS LC-MS (Impurity ID & Structure) center->LCMS GCMS GC-MS (Residual Solvents) center->GCMS NMR qNMR (Absolute Purity & Structure) center->NMR Validation Method Validation (ICH Guidelines) center->Validation

Caption: An integrated approach using orthogonal analytical techniques.

Conclusion

For the critical task of determining the purity of this compound, a well-validated, stability-indicating RP-HPLC method stands as the primary and most robust tool for routine quality control and release testing. It offers an unparalleled balance of resolution, sensitivity, and quantitative accuracy.

However, to achieve a truly comprehensive understanding of a sample's purity profile—a necessity in modern drug development—one must look beyond a single technique. A holistic strategy that integrates the quantitative power of HPLC with the definitive structural insights from LC-MS and NMR, and the specialized utility of GC-MS for volatile impurities, represents the pinnacle of analytical rigor. This orthogonal approach ensures that every aspect of the compound's purity is interrogated, providing the highest degree of confidence in the quality of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Picolinonitrile Derivatives in Synthesis: A Comparative Analysis of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Picolinonitrile Scaffold as a Privileged Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine ring is a foundational motif found in a significant number of FDA-approved drugs.[1] The picolinonitrile scaffold (a pyridine ring with a nitrile group at the 2-position) is particularly valuable, serving as a versatile building block for creating complex, biologically active molecules.[1][2][3] The strategic functionalization of this scaffold dictates its synthetic utility, influencing reactivity, selectivity, and the potential for molecular diversification.

This guide provides an in-depth comparison of 5-Bromo-4-methoxypicolinonitrile against other picolinonitrile derivatives. We will dissect the role of each substituent, analyze how this specific arrangement confers unique synthetic advantages, and provide field-proven experimental protocols to demonstrate its application. Our focus is not just on the "what" but the "why"—exploring the causality behind experimental choices to empower researchers in their synthetic design.

Dissecting the Core: The Strategic Influence of Substituents

The reactivity and utility of a picolinonitrile derivative are not merely the sum of its parts; they are a result of the intricate electronic and steric interplay between the substituents and the pyridine core.

  • The 2-Cyano Group (–CN): A Versatile Synthetic Handle The nitrile group is a cornerstone of this scaffold's utility. As a potent electron-withdrawing group, it activates the pyridine ring towards certain transformations. More importantly, it is a synthetic chameleon, readily converted into a variety of other functional groups, including primary amines, amides, tetrazoles, and carboxylic acids, often in a single step.[2] This versatility allows for rapid analogue synthesis during lead optimization campaigns.

  • The 5-Bromo Group (–Br): The Gateway to Carbon-Carbon and Carbon-Heteroatom Bonds The bromine atom at the C5 position is the primary engine for molecular elaboration. It serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] In the general reactivity trend for halogens in such reactions (I > Br > Cl > F), bromine offers a perfect balance of high reactivity and substrate stability, making it a workhorse in synthetic organic chemistry.[7]

  • The 4-Methoxy Group (–OCH₃): The Modulator and Director The methoxy group at the C4 position is a key differentiator for this molecule. Its influence is threefold:

    • Electronic Modulation: As an electron-donating group through resonance, it increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) positions. This electronic push can make the C5-Br bond more susceptible to oxidative addition by a Pd(0) catalyst, often accelerating cross-coupling reactions.[8]

    • Basicity Attenuation: Methoxy groups, particularly when ortho or para to the nitrogen, can reduce the basicity of the pyridine nitrogen through inductive electron-withdrawing effects.[9] This can be advantageous in reactions where the Lewis basicity of the nitrogen might otherwise interfere with catalysts or reagents.

    • Directing Group Potential: The methoxy group can act as a directing group for ortho-lithiation, enabling selective functionalization at the C3 position—a transformation not easily achieved otherwise.[10] This opens the door for sequential, site-selective modifications.

Comparative Analysis: this compound vs. Key Alternatives

The specific arrangement of substituents in this compound provides a unique combination of features. Let's compare its performance profile to other commonly encountered picolinonitrile derivatives.

Derivative ComparisonThis compound5-Chloro-4-methoxypicolinonitrile5-Bromo-4-chloropicolinonitrile5-Bromopicolinonitrile (unsubstituted at C4)
Reactivity in Cross-Coupling High. The C-Br bond is inherently more reactive than C-Cl.[7] The electron-donating methoxy group can further activate the C-Br bond towards oxidative addition.Moderate. The C-Cl bond is significantly less reactive than C-Br, often requiring more forcing conditions, specialized catalysts, or longer reaction times.High (at C5). Offers potential for sequential coupling. The C-Br bond will react selectively over the C-Cl bond under standard conditions, leaving a handle for a second coupling.Good to High. The C-Br bond is reactive, but lacks the electronic activation provided by the C4-methoxy group.
Potential for Orthogonal Functionalization Excellent. The C-Br bond is used for coupling, while the C4-methoxy group can direct ortho-lithiation at C3.[10] The nitrile at C2 offers a third site for modification.Excellent. Similar to its bromo-counterpart, it allows for C3 functionalization via directed lithiation, with the C-Cl bond available for later-stage coupling.Moderate. The electron-withdrawing nature of the C4-chloro group deactivates the ring for directed metallation at C3, limiting this pathway.Poor. Lacks a directing group at C4, making selective functionalization at C3 difficult.
Influence of Substituents on Ring Electronics Electron-rich ring due to the +M effect of the methoxy group, balanced by the -I/-M effects of the bromo and cyano groups.Similar electronic profile to the bromo-analog, leading to an electron-rich ring.Electron-deficient ring. The strongly withdrawing chloro and cyano groups dominate, making it a different type of reactive partner.Less electron-rich than the methoxy-substituted analog.
Typical Use Case Ideal for rapid C5 diversification via cross-coupling, with the option for subsequent C3 functionalization to build molecular complexity.Suitable for syntheses where a less reactive C5 coupling partner is needed, or for building blocks where the C-Cl bond is to be retained or reacted under harsher conditions.A powerful building block for sequential, dual cross-coupling strategies to introduce two different aryl or alkyl groups at C4 and C5.A straightforward intermediate for introducing a substituent at the C5 position when no further functionalization at C3 or C4 is required.

Visualization of Synthetic Strategy

The choice of starting material is critical and depends entirely on the synthetic endpoint. The following workflow illustrates the decision-making process.

G A Synthetic Goal: Substituted Picolinonitrile B Is sequential functionalization at C3 required? A->B C Use a C4-directing group (e.g., -OCH3) B->C Yes G Is only C5 functionalization needed? B->G No D Is high-speed C5 coupling critical? C->D E Choose C5-Br derivative (e.g., this compound) D->E Yes F Consider C5-Cl for milder reactivity (e.g., 5-Chloro-4-methoxypicolinonitrile) D->F No H Use simpler intermediate (e.g., 5-Bromopicolinonitrile) G->H Yes I Is dual C4/C5 coupling the goal? G->I No J Use di-halo derivative (e.g., 5-Bromo-4-chloropicolinonitrile) I->J Yes

Caption: Decision workflow for selecting a picolinonitrile intermediate.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction mechanics.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol demonstrates the efficient formation of a C-C bond at the C5 position, a cornerstone transformation for this substrate.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equivalents), finely ground and dried

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and the base (2.5 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. Homocoupling of the boronic acid is also promoted by oxygen.[7]

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with argon or nitrogen gas. Repeat this cycle three times.

    • Causality: This procedure thoroughly removes atmospheric oxygen and moisture, which can poison the catalyst and lead to side reactions.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total volume should be sufficient to create a ~0.1 M solution with respect to the starting material.

    • Causality: Degassing the solvent (by sparging with argon or via freeze-pump-thaw cycles) is a crucial step to remove dissolved oxygen. The water in the solvent mixture is essential for the transmetalation step in the Suzuki catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Causality: This temperature is typically sufficient to drive the catalytic cycle to completion for a reactive C-Br bond without causing significant decomposition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

    • Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water.

Protocol 2: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine (Illustrative Precursor Synthesis)

Understanding the synthesis of precursors is key. This procedure shows a typical electrophilic bromination on an activated pyridine ring.[11]

Materials and Reagents:

  • 2-Chloro-4-methoxypyridine

  • N-Bromosuccinimide (NBS) (1.0 equivalent)

  • Concentrated Sulfuric Acid

  • Ice, Water, and 8N Sodium Hydroxide (NaOH) solution

  • Chloroform or Dichloromethane

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Chloro-4-methoxypyridine in concentrated sulfuric acid in a flask cooled in an ice bath.

    • Causality: The strong acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, it also serves as the reaction solvent. The methoxy group is a strong enough activator to allow bromination to proceed.

  • Reagent Addition: Add NBS in portions, keeping the temperature at 0 °C.

    • Causality: NBS is the source of the electrophilic bromine. Portion-wise addition helps to control the reaction exotherm.

  • Reaction Execution: Allow the mixture to warm to 55 °C and stir for several hours.[11]

  • Quenching and Neutralization: After completion, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the solution with 8N NaOH solution until it is alkaline.

    • Causality: This is a highly exothermic step and must be done with extreme care. The neutralization deprotonates the product and precipitates it from the aqueous solution.

  • Extraction and Purification: Extract the product with an organic solvent like chloroform, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.[11]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.

G cluster_0 Pd(0) Catalytic Cycle A Active Pd(0)L2 Catalyst C Ar-Pd(II)-(Br)L2 Complex A->C R-Br (5-Bromo-4-methoxy picolinonitrile) B Oxidative Addition (Rate-Limiting Step) E Ar-Pd(II)-Ar'L2 Complex C->E Ar'-B(OH)2 + Base D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion and Forward Outlook

While many picolinonitrile derivatives are valuable, This compound stands out due to its exceptional blend of reactivity and versatility. The C5-bromo group provides a reliable handle for robust cross-coupling reactions, while the C4-methoxy group not only electronically activates this position but also unlocks the potential for sequential, directed functionalization at the C3 position. This combination allows for the rapid and efficient construction of highly decorated pyridine cores, making it a superior choice for discovery campaigns where structural diversity and synthetic efficiency are paramount. For the discerning synthetic chemist, understanding the nuanced interplay of these substituents is the key to unlocking the full potential of this powerful building block.

References

Validating the Structure of 5-Bromo-4-methoxypicolinonitrile Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor and a prerequisite for advancing drug discovery programs. In the realm of heterocyclic chemistry, derivatives of 5-Bromo-4-methoxypicolinonitrile represent a class of compounds with significant potential in medicinal chemistry. Their synthesis, however, can yield a variety of isomers and byproducts, necessitating a multi-faceted analytical approach to definitively validate the intended molecular architecture. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these derivatives, grounded in field-proven insights and supported by illustrative experimental data from closely related compounds.

The Imperative of Orthogonal Structural Validation

The journey from a synthetic hypothesis to a well-characterized molecule relies on a series of analytical techniques that, when used in concert, provide a comprehensive and self-validating structural picture. For a molecule like this compound, with its specific substitution pattern on a pyridine ring, a single analytical method is often insufficient to rule out all possible isomers. An orthogonal approach, employing techniques that probe different aspects of the molecule's physical and chemical properties, is the gold standard. This guide will focus on the three most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is often guided by the specific question being asked, the nature of the sample, and the available instrumentation. The following table provides a high-level comparison of the primary methods for structural validation.

TechniqueInformation ProvidedKey AdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity (C-H, C-C, H-H), chemical environment of nuclei.Unambiguous determination of the carbon-hydrogen framework in solution; non-destructive.Can be challenging for complex molecules with significant signal overlap; requires soluble samples.
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns provide structural clues.High sensitivity, requires minimal sample; confirms molecular formula.Does not provide direct information on atom connectivity; isomers may not be distinguishable.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a solid state, including bond lengths, angles, and absolute stereochemistry.The "gold standard" for unambiguous structure determination.[1]Requires a high-quality single crystal, which can be difficult to obtain.[2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.[4][5]

The Causality Behind the Experiment:

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. In this compound, the electronegative bromine atom and nitrogen atom in the pyridine ring, along with the electron-donating methoxy group, create a unique electronic landscape. This results in a predictable pattern of chemical shifts for the protons and carbons, allowing for the definitive assignment of the substitution pattern. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular puzzle by identifying which atoms are connected through bonds.[6]

Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the connectivity and substitution pattern.

Methodology: [7]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to achieve optimal homogeneity and spectral resolution. This involves adjusting a series of small magnetic coils to counteract field inhomogeneities.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (typically 8-16 for good signal-to-noise) and the relaxation delay (D1), which should be sufficient to allow for full relaxation of the protons between scans for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[5]

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to generate the frequency-domain NMR spectra.

    • Phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to assign the structure.

Expected Spectral Features for this compound:
Feature¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
Pyridine Ring Protons Two singlets, one for H-3 and one for H-6.~150-160 ppm (C-2, C-6), ~140-150 ppm (C-4), ~110-120 ppm (C-5), ~100-110 ppm (C-3).The substitution pattern leaves two isolated protons on the pyridine ring. The chemical shifts are influenced by the positions relative to the nitrogen, bromine, and methoxy groups.
Methoxy Protons (-OCH₃) A singlet at ~3.9-4.1 ppm.~55-60 ppm.A characteristic chemical shift for methoxy groups attached to an aromatic ring.
Nitrile Carbon (-CN) Not applicable.~115-120 ppm.A typical chemical shift for a nitrile carbon.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude nmr NMR Spectroscopy (¹H, ¹³C, 2D) crude->nmr ms Mass Spectrometry (EI, ESI) crude->ms xray X-ray Crystallography (If crystalline) crude->xray structure Validated Structure nmr->structure ms->structure xray->structure

II. Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For the structural validation of this compound derivatives, its primary roles are to confirm the molecular weight and elemental composition of the synthesized compound.

The Causality Behind the Experiment:

In a mass spectrometer, molecules are ionized and then separated based on their m/z. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and to a lesser extent chlorine if present, creates a highly characteristic isotopic pattern in the mass spectrum.[11] This pattern serves as a definitive fingerprint for the presence of these halogens. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Objective: To determine the molecular weight and observe the characteristic isotopic pattern of the brominated compound.

Methodology: [12]

  • Sample Introduction:

    • Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the ion source of the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

  • Ionization:

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This is known as Electron Ionization (EI).[12] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis:

    • Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Expected Mass Spectrum Features for this compound:

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak.

FeatureExpected ObservationRationale
Molecular Ion (M⁺•) A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) results in a characteristic M and M+2 isotopic pattern.
Fragmentation Loss of a methyl radical (•CH₃) from the methoxy group, loss of a bromine radical (•Br), and cleavage of the pyridine ring are possible fragmentation pathways.[13]The fragmentation pattern provides additional structural information by revealing the weaker bonds in the molecule.

G Molecule This compound (Vapor Phase) Ionization Electron Impact (70 eV) Molecule->Ionization MolecularIon Molecular Ion [M]⁺• (Shows Br Isotope Pattern) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation MassAnalyzer Mass Analyzer MolecularIon->MassAnalyzer Fragment1 [M-Br]⁺ Fragmentation->Fragment1 Fragment2 [M-CH₃]⁺ Fragmentation->Fragment2 Fragment3 Other Fragments Fragmentation->Fragment3 Fragment1->MassAnalyzer Fragment2->MassAnalyzer Fragment3->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous, high-resolution three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

The Causality Behind the Experiment:

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to calculate the electron density throughout the crystal. From this electron density map, the positions of the individual atoms can be determined, yielding a definitive three-dimensional model of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional structure of the compound.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer in an X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential crystal degradation.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions and thermal parameters to obtain the best fit between the calculated and observed diffraction data.

Expected Crystallographic Data for a this compound Derivative:

A successful crystallographic analysis would provide a wealth of structural information, as illustrated by the data for a related brominated nitrile compound.

ParameterIllustrative Data for a Related CompoundSignificance
Crystal System OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁2₁2₁Defines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 6.1347(5) Å, b = 7.1124(3) Å, c = 19.8245(13) ÅThe dimensions of the repeating unit of the crystal lattice.
Bond Lengths & Angles C-Br, C-O, C-N, C-C bond lengths and anglesConfirms the connectivity and geometry of the molecule.
Intermolecular Interactions C-H···N interactionsReveals how the molecules pack in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of this compound derivatives is a critical undertaking that demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy provides the foundational map of atomic connectivity, mass spectrometry offers definitive confirmation of molecular weight and elemental composition. For ultimate structural proof, single-crystal X-ray crystallography delivers an unparalleled view of the molecule's three-dimensional architecture. By synergistically applying these techniques, researchers can proceed with confidence, knowing that the structure of their compound is unequivocally established, thereby ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug discovery and development, the chemical purity of synthetic intermediates like "5-Bromo-4-methoxypicolinonitrile" is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. As a key building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), the presence of even minute quantities of impurities can lead to significant downstream consequences. These may include the formation of toxic by-products, reduced yield in subsequent synthetic steps, and compromised biological activity of the final drug candidate.[1][2]

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5] Adherence to these guidelines is mandatory for regulatory submission and underscores the necessity of employing robust, validated analytical methodologies for purity assessment. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed protocols to establish a comprehensive purity profile for this compound.

Part 1: Comparative Analysis of Purity Assessment Methodologies

The selection of an analytical technique for purity determination is a critical decision, driven by the specific properties of the analyte and the potential impurities. For a substituted pyridine derivative like this compound, a multi-faceted approach is often necessary. The primary methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—each offer distinct advantages and limitations.

Causality Behind Method Selection:

  • HPLC is the workhorse for non-volatile or thermally sensitive organic molecules, making it ideal for many pharmaceutical intermediates. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of impurities.[6][7]

  • GC-MS is exceptionally powerful for volatile and semi-volatile compounds.[8][9] It provides not only separation (GC) but also structural information (MS), which is invaluable for identifying unknown impurities.[10][11]

  • qNMR stands out as a primary analytical method because it does not require a reference standard of the analyte itself for quantification.[12][13] The signal intensity is directly proportional to the number of nuclei, allowing for highly accurate purity determination against a certified internal standard.[12][14]

Data Summary: Method Comparison
Technique Principle Strengths Limitations Ideal For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution for non-volatile compounds; excellent for quantification; robust and widely available.Requires a chromophore for UV detection; can be time-consuming to develop methods.Quantifying known impurities and assessing overall purity of the main component.
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High sensitivity; provides structural information for impurity identification; excellent for volatile impurities (e.g., residual solvents).[8][10][11]Not suitable for non-volatile or thermally labile compounds; potential for thermal degradation of the analyte.[10]Identifying and quantifying volatile organic impurities and residual solvents.
qNMR Signal intensity is directly proportional to the molar quantity of a substance.Absolute quantification without a specific reference standard; provides structural confirmation; fast method development.[12][14][15]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap.Determining the absolute purity (assay) of the primary compound and quantifying major impurities.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N.Provides fundamental confirmation of the elemental composition.Does not distinguish between the main compound and isomers or impurities with the same elemental composition.Confirming the empirical formula of a highly purified sample.

Part 2: Strategic Workflow for Purity Assessment

A robust purity assessment strategy is not linear but cyclical, integrating multiple techniques to build a comprehensive and self-validating profile of the synthesized compound.

References

A Comparative Guide to Analytical Techniques for the Quality Control of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of starting materials and intermediates is paramount. 5-Bromo-4-methoxypicolinonitrile, a substituted pyridine derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its quality can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the quality control of this compound, offering insights into method selection and providing detailed experimental protocols.

The Criticality of Quality Control for this compound

The synthetic route to this compound can potentially introduce various impurities, including starting materials, by-products from incomplete reactions or side reactions, and degradation products. Robust analytical methods are essential to identify and quantify these impurities, ensuring the material meets the stringent specifications required for pharmaceutical development. The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.

Core Analytical Techniques: A Head-to-Head Comparison

The primary analytical techniques for the quality control of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1] Fourier-Transform Infrared (FTIR) spectroscopy also plays a crucial role in identity confirmation.

Workflow for Analytical Technique Selection

The decision to use a particular analytical technique is a systematic process. The following diagram illustrates a typical workflow for selecting the appropriate method for the quality control of this compound.

start Start: Quality Control of This compound identity Identity Confirmation? start->identity purity Purity and Impurity Profiling? identity->purity No ftir FTIR Spectroscopy identity->ftir Yes volatile Is the compound sufficiently volatile and thermally stable? purity->volatile Yes ftir->purity hplc HPLC-UV/MS end End: Complete QC Profile hplc->end gc GC-MS gc->end volatile->hplc No volatile->gc Yes

Caption: Decision workflow for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly suitable for non-volatile or thermally labile molecules.[1] For this compound, reversed-phase HPLC (RP-HPLC) with UV or MS detection is a robust approach.

Expertise & Experience: Why Choose HPLC?

The polarity of the methoxy and nitrile groups, combined with the aromatic pyridine ring, makes this compound well-suited for RP-HPLC. The presence of the aromatic ring provides strong UV absorbance, allowing for sensitive detection. Furthermore, HPLC can separate a wide range of potential impurities with varying polarities.

Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol is designed for the quantitative determination of this compound and the separation of its potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (based on the UV absorbance of the picolinonitrile chromophore)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Trustworthiness: Self-Validating System

Method validation should be performed in accordance with ICH guidelines to ensure reliability.[2] This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, providing an internal check for co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an effective method for the separation and analysis of volatile and thermally stable compounds.[1] When coupled with a Mass Spectrometer (GC-MS), it provides high sensitivity and specificity for identification and quantification.[3]

Expertise & Experience: Why Choose GC-MS?

Given its relatively low molecular weight and the presence of a halogen, this compound is expected to have sufficient volatility and thermal stability for GC analysis. GC-MS offers the significant advantage of providing structural information from the mass spectrum, which is invaluable for the definitive identification of unknown impurities.

Experimental Protocol: GC-MS Method for Impurity Identification

This protocol is optimized for the detection and identification of volatile impurities in this compound.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Chromatographic Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 m/z.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

Trustworthiness: Self-Validating System

The mass spectrum of each peak serves as a fingerprint for identification. By comparing the obtained spectra with a library database (e.g., NIST), the identity of known impurities can be confirmed.[5] For novel impurities, the fragmentation pattern provides crucial clues for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule.[6] It is an excellent tool for confirming the identity of this compound.

Expertise & Experience: Why Choose FTIR?

FTIR is ideal for a quick identity check, verifying the presence of key functional groups such as the nitrile (C≡N), ether (C-O-C), and the aromatic pyridine ring.[7] The overall fingerprint region of the spectrum is unique to the molecule and can be used to confirm its identity against a reference standard.

Experimental Protocol: FTIR Analysis
  • Instrumentation:

    • Fourier-Transform Infrared Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-650 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Trustworthiness: Self-Validating System

The obtained spectrum should be compared to a reference spectrum of a known pure sample. The presence of all characteristic absorption bands and the overall match in the fingerprint region confirms the identity of the material.

Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2240 - 2220
C-H (Aromatic)Stretching3100 - 3000
C=C, C=N (Pyridine Ring)Stretching1600 - 1450
C-O-C (Aryl Ether)Asymmetric Stretching1270 - 1230
C-Br (Bromo)Stretching680 - 515

Performance Comparison Summary

The following table provides a comparative overview of the primary analytical techniques for the quality control of this compound.

ParameterHPLC-UV/MSGC-MSFTIR
Primary Use Purity, Quantification, Impurity ProfilingImpurity Identification, Volatiles AnalysisIdentity Confirmation
Analyte Suitability Non-volatile, Thermally LabileVolatile, Thermally StableBroad
Selectivity HighVery HighModerate
Sensitivity High (ng to pg)Very High (pg to fg)Low (µg to mg)
Quantitative Accuracy ExcellentGoodNot Quantitative
Structural Information Limited (MS)Excellent (MS)Good (Functional Groups)
Throughput ModerateModerateHigh

Conclusion

A multi-faceted approach is recommended for the comprehensive quality control of this compound. FTIR spectroscopy should be employed as a rapid and reliable method for identity confirmation. For purity assessment and the quantification of impurities, RP-HPLC with UV detection is the method of choice due to its versatility and robustness. GC-MS serves as a powerful complementary technique, especially for the definitive identification of volatile or unknown impurities through mass spectral fragmentation analysis. By implementing these well-defined analytical strategies, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and development processes.

References

A Comparative Guide to Catalytic Systems for Reactions of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-methoxypicolinonitrile

In the landscape of modern medicinal chemistry and materials science, substituted picolinonitriles serve as pivotal structural motifs. This compound is a particularly valuable heterocyclic building block, offering a reactive handle—the carbon-bromine bond—for strategic molecular elaboration. The electron-deficient nature of the pyridine ring, combined with the specific substitution pattern, makes this molecule a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2]

This guide provides a comparative analysis of the primary catalytic systems employed for the functionalization of aryl bromides, with a specific focus on their application to this compound. We will delve into the mechanistic nuances, comparative performance, and practical considerations of palladium, nickel, and copper-based catalysts, offering researchers, scientists, and drug development professionals a technically grounded framework for catalyst selection and experimental design.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium catalysis is the undisputed leader in cross-coupling chemistry due to its remarkable versatility, functional group tolerance, and the extensive development of sophisticated ligand systems that fine-tune its reactivity.[1][3] For a substrate like this compound, several palladium-catalyzed reactions are of paramount importance.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a staple in pharmaceutical synthesis for creating biaryl structures.[4][5][6] The reaction is prized for the operational simplicity and the low toxicity of its boron-based reagents.[5]

Mechanistic Causality: The catalytic cycle hinges on three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the picolinonitrile.[4]

  • Transmetalation: The organic group is transferred from the boron atom (activated by a base) to the palladium center.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst.[4]

The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the reductive elimination step, which is often rate-limiting, and enhance catalyst stability.[7]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (from R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Ar-Pd(II)-Br(L2) Oxidative Addition Organoboron Reagent (R-B(OR)2) Organoboron Reagent (R-B(OR)2) Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a direct and highly general method for coupling amines with aryl halides.[8][9][10]

Mechanistic Causality: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8] The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation step.[9]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Ar-Pd(II)-NHR'R''+ Br- Ar-Pd(II)-NHR'R''+ Br- Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR'R''+ Br- Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''+ Br-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Ar-Pd(II)-Br(L2) Oxidative Addition Amine (HNR'R'') Amine (HNR'R'') Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: For C-C (sp²-sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful route to functionalized alkynes, which are versatile intermediates in organic synthesis.[11][12] A key feature of this reaction is the use of a copper(I) co-catalyst.[12]

Mechanistic Causality: The reaction involves a dual catalytic cycle. The palladium cycle is analogous to those previously described. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, facilitating the transfer of the alkynyl group to the palladium center, from which reductive elimination occurs.[13]

Reaction TypePalladium CatalystTypical Ligand(s)BaseSolvent(s)Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂PPh₃, XPhos, SPhosK₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BINAPNaOtBu, K₃PO₄Toluene, 1,4-Dioxane80-110
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEADMF, Toluene, THF25-80

Table 1: Comparative Summary of Typical Conditions for Palladium-Catalyzed Reactions. Data is generalized from protocols for analogous bromo-heterocycles.[13][14]

PART 2: Nickel-Catalyzed Reactions: A Cost-Effective and Potent Alternative

While palladium catalysts are highly effective, their cost and scarcity are significant drawbacks. Nickel, being more earth-abundant and economical, has emerged as a powerful alternative, particularly for reactions like cyanation.[15][16][17]

The Challenge of Ni(0) and Modern Solutions: A primary challenge in nickel catalysis is the air-sensitivity of the active Ni(0) species.[15] Modern protocols circumvent this by using stable Ni(II) precatalysts that are reduced in situ. Innovative solutions include:

  • Homogeneous Reductants: Using soluble reductants like bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me₃) allows for reproducible, homogeneous reaction conditions.[15][18]

  • Green Reductants: Polymethylhydrosiloxane (PMHS), a benign and inexpensive silicone industry byproduct, serves as an excellent green reductant, even rendering the reaction tolerant to air.[19]

Performance Insights: Nickel catalysts have demonstrated broad functional group tolerance and are effective for a wide range of (hetero)aryl halides.[16][17] For a substrate like this compound, a nickel-catalyzed reaction could be a highly efficient method for introducing various functionalities. For instance, a cyanation reaction using Zn(CN)₂ as the cyanide source is a well-established transformation.[15][18] The use of phase-transfer catalysts like tetrabutylammonium bromide (TBABr) can be beneficial by facilitating the slow dissolution of the cyanide salt, which prevents catalyst poisoning.[15][18]

ParameterRecommended ConditionsRationale & Notes
Nickel Precatalyst Ni(dppf)Cl₂ (5 mol%), NiCl₂(dme)Air-stable Ni(II) sources are preferred for ease of handling.
Ligand dppf, Xantphos, PCy₃Ligand choice is crucial for catalyst stability and reactivity.
Cyanide Source Zn(CN)₂ (0.6 equiv)A substoichiometric amount is often sufficient.
Reductant DABAL-Me₃ (5 mol%) or PMHSEnables in situ generation of the active Ni(0) catalyst.
Additive TBABr (0.25 equiv)Acts as a phase-transfer catalyst to solubilize the cyanide source.[18]
Solvent DMF, DMAcPolar aprotic solvents are typically effective.
Temperature 65-100 °COptimization is necessary to balance reaction rate and catalyst stability.

Table 2: Optimized Conditions for Nickel-Catalyzed Cyanation of a Heteroaryl Bromide.[15][18][19]

PART 3: The Role of Copper Catalysis

Copper catalysis, while older than palladium- or nickel-based methods, remains relevant for specific transformations.

  • Co-catalyst in Sonogashira: As mentioned, Cu(I) is essential in the traditional Sonogashira coupling for the formation of the copper acetylide intermediate.[12][13]

  • Ullmann-type Reactions: The classical Ullmann condensation, which uses stoichiometric copper powder at high temperatures to form C-N or C-O bonds, has largely been supplanted by the milder Buchwald-Hartwig reaction. However, modern ligand-accelerated Ullmann-type reactions using catalytic copper are seeing a resurgence as a palladium-free alternative.[10]

  • Hydrolysis and Other Reactions: Copper catalysts can be employed for specific reactions like the hydrolysis of bromoquinolines to their corresponding hydroxy derivatives, a transformation that could be applicable to this compound.[20]

The primary advantage of copper is its low cost. However, traditional copper-catalyzed reactions often require higher temperatures and can have a more limited substrate scope compared to their palladium and nickel counterparts.[10]

Experimental Protocols: A Practical Guide

The following are generalized, self-validating protocols designed as robust starting points for the functionalization of this compound.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Purification A Flame-dry Schlenk flask under vacuum. B Backfill with inert gas (Argon or Nitrogen). A->B C Add solid reagents: - this compound - Coupling Partner (e.g., Boronic Acid) - Base (e.g., K3PO4) - Catalyst/Ligand B->C E Add degassed solvent(s) and liquid reagents via syringe. D Degas solvent(s) via sparging or freeze-pump-thaw. D->E F Heat reaction to desired temperature with vigorous stirring. G Monitor progress by TLC or LC-MS until starting material is consumed. F->G H Cool to room temperature. Perform aqueous workup. I Dry organic layer, filter, and concentrate. H->I J Purify crude product by column chromatography. I->J

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[13]

  • Inerting: Seal the flask, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[14]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Preparation: To a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[21]

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv.).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

  • Monitoring & Workup: After completion (monitored by LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.[21]

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Nickel-Catalyzed Cyanation
  • Preparation: In an inert atmosphere glovebox, add Ni(dppf)Cl₂ (5 mol%), DABAL-Me₃ (5 mol%), Zn(CN)₂ (0.6 equiv), and TBABr (0.25 equiv) to a reaction vial.[18]

  • Reagent Addition: Add anhydrous DMF, followed by this compound (1.0 equiv.).

  • Reaction: Seal the vial and heat to 65 °C for 20 hours.[15]

  • Monitoring & Workup: Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Strategic Outlook

The choice of catalyst for the functionalization of this compound is dictated by the desired transformation, cost considerations, and scalability.

  • Palladium-based systems offer the broadest scope and are the most reliable choice for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, supported by a vast arsenal of well-understood ligands. They are the recommended starting point for complex, late-stage functionalizations in drug discovery programs.

  • Nickel-based catalysts present a highly attractive, cost-effective alternative. For transformations like cyanation, modern nickel systems utilizing in situ reduction are robust, reproducible, and demonstrate excellent functional group tolerance, making them ideal for large-scale synthesis.[15][19]

  • Copper catalysis , while less general, should not be overlooked, particularly for its essential co-catalytic role in Sonogashira reactions and its potential in specific Ullmann-type couplings or hydrolysis reactions where a palladium-free route is desired.

Future research will likely focus on developing even more active and sustainable catalysts, including those based on earth-abundant first-row transition metals and systems that operate under milder conditions, perhaps even in aqueous media, to further enhance the synthetic utility of valuable building blocks like this compound.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-4-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Bromo-4-methoxypicolinonitrile. As a compound frequently utilized in medicinal chemistry and drug development, its unique structure—a brominated pyridine ring bearing a nitrile group—presents a dual-hazard profile that demands a rigorous and scientifically-grounded disposal protocol. This guide is designed for researchers, scientists, and laboratory professionals, providing not just procedural steps but the critical reasoning behind them to ensure safety and regulatory compliance.

The core principle of this disposal strategy is a two-stage process: first, the chemical destruction of the high-risk nitrile (cyanide) functional group, followed by the proper disposal of the remaining brominated aromatic waste stream through certified channels. Adherence to this protocol is essential for protecting laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. The molecule's potential for harm stems from two key structural features:

  • The Nitrile Moiety (-C≡N): Organic nitriles are precursors to cyanide. Under acidic conditions, they can hydrolyze and release highly toxic hydrogen cyanide (HCN) gas, which is a potent respiratory inhibitor. Therefore, a primary objective of any disposal protocol is the controlled destruction of this functional group. Under no circumstances should this compound or its waste be mixed with acids.[1]

  • The Brominated Pyridine Core: Halogenated aromatic compounds are often persistent in the environment and can be toxic. Improper disposal, such as uncontrolled incineration, can potentially lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[2][3]

The hazards associated with compounds of this class necessitate careful handling and disposal as regulated hazardous waste.[4][5][6]

Table 1: Hazard Profile of this compound and Related Compounds

Property Description Source
GHS Pictogram GHS07 (Exclamation Mark) [7]
Signal Word Warning [7]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [7][8]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |

Immediate Safety & Handling Protocols

Prior to beginning any work that will generate waste, ensure all safety measures are in place.

Personal Protective Equipment (PPE) All handling of this compound, including disposal procedures, must be conducted inside a certified chemical fume hood. The required PPE is summarized below.

Table 2: Required Personal Protective Equipment

Equipment Specification Rationale
Gloves Nitrile gloves (double-gloving recommended) Protects against skin contact and irritation.[9]
Eye Protection Safety goggles with side-shields or a face shield Prevents eye irritation from splashes or dust.[10][11]
Lab Coat Standard laboratory coat, fully buttoned Protects skin and clothing from contamination.

| Ventilation | Certified Chemical Fume Hood | Essential for preventing inhalation of dust or potential vapor release.[1] |

Spill Management In the event of a small spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing the appropriate PPE, gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep the absorbed material into a designated, clearly labeled hazardous waste container.[12]

  • Wipe the spill area with a cloth dampened with a soap and water solution with a pH of 10 or higher to decontaminate the surface.[1]

  • Place all cleanup materials into the hazardous waste container for disposal.

The Two-Stage Disposal Workflow

The logical flow for safely disposing of this compound involves a critical in-laboratory chemical treatment step followed by compliant removal by your institution's safety personnel.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional EHS Procedures A Step 1: Waste Generation (Neat compound, solutions, & contaminated materials) B Step 2: Segregation (Dedicated, Labeled Container) Label: 'Cyanide Waste - No Acids!' A->B Isolate Hazard C Step 3: Stage 1 Treatment (Alkaline Chlorination in Fume Hood) Maintain pH > 10 B->C Chemical Destruction D Step 4: Verification & Quenching (Ensure complete cyanide destruction, neutralize excess bleach) C->D Ensure Safety E Step 5: Final Waste Containerization (Label as 'Hazardous Waste: Brominated Aromatic Compound') D->E Prepare for Final Disposal F Step 6: Storage (Satellite Accumulation Area) E->F Await Pickup G Step 7: Professional Disposal (EHS Pickup for High-Temperature Incineration) F->G Regulatory Compliance

Caption: Disposal workflow for this compound.

Protocol: Stage 1 - In-Lab Destruction of the Nitrile Group

This protocol chemically converts the hazardous cyanide group to the far less toxic cyanate ion via oxidation. The use of an alkaline solution is critical to prevent the formation of toxic gaseous byproducts.[1][13][14]

Principle of Alkaline Chlorination In a basic solution (pH > 10), sodium hypochlorite (bleach) oxidizes the cyanide ion (CN⁻) to the cyanate ion (OCN⁻). This process effectively detoxifies the most acute hazard associated with the waste.

CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

Materials:

  • Dedicated hazardous waste container (polypropylene or similar)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Commercial bleach (sodium hypochlorite, ~5-8%)

  • Stir bar and stir plate

  • pH strips or meter

Procedure (to be performed entirely within a chemical fume hood):

  • Prepare the Waste Container: For every 100 mL of anticipated waste volume, add approximately 200 mL of water to the dedicated waste container.

  • Basify the Solution: Add sodium hydroxide solution to the water with stirring until the pH is confirmed to be above 10.

  • Segregate Waste: Collect all waste contaminated with this compound (e.g., residual solids, solutions, contaminated consumables like pipette tips) in this container. Do not add any other waste streams. The container must be clearly labeled "Cyanide Waste - No Acids."[1]

  • Perform Oxidation: Slowly add an excess of commercial bleach to the alkaline waste solution with continuous stirring. A common guideline is to add approximately 50-100 mL of bleach for every gram of nitrile compound.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 12-24 hours to ensure the reaction goes to completion. Keep the container loosely capped to avoid pressure buildup.

  • Neutralize Excess Hypochlorite (Optional but Recommended): After the reaction period, the excess bleach can be quenched by the careful, slow addition of a reducing agent like sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of an oxidizer.

Protocol: Stage 2 - Final Disposal of Deactivated Waste

While the acute cyanide hazard has been neutralized, the waste now contains a brominated organic compound, which must be disposed of as regulated hazardous waste.[15][16]

Procedure:

  • Containerize and Label: Ensure the treated waste container is securely sealed. Affix a new hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Clearly label the contents as "Hazardous Waste: Brominated Aromatic Compound Solution" and list the primary constituents. Do not refer to it as "cyanide waste" to avoid confusion, as the primary hazard has been treated.

  • Store Appropriately: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA).[4] Ensure it is stored away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for hazardous waste. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration, the preferred method for halogenated organic waste.[5][15]

Regulatory Compliance and Documentation

All hazardous waste generation, treatment, and disposal are regulated by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[6][16] Academic and research laboratories may operate under specific rules, such as Subpart K, which provides alternative requirements for managing laboratory waste.[17] It is the responsibility of the researcher and the institution to maintain compliance with all applicable regulations.[18] Maintain accurate records of all waste treatment and disposal activities.

References

Mastering the Safe Handling of 5-Bromo-4-methoxypicolinonitrile: A Guide for Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. The compound 5-Bromo-4-methoxypicolinonitrile, a substituted picolinonitrile, presents unique opportunities in synthetic chemistry. However, its safe and effective use hinges upon a robust understanding of its hazard profile and the implementation of meticulous handling protocols. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Hazard Profile and Immediate Safety Considerations

This compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram and the "Warning" signal word underscores the need for vigilance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these hazards lies in the molecule's reactivity. The nitrile group and the halogenated pyridine ring are functional groups that can interact with biological macromolecules, leading to irritation and toxicity.

Immediate Actions in Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][3][4] If skin irritation occurs, seek medical advice.[1][2][3][4] Contaminated clothing should be removed and laundered before reuse.[2][5]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3][4] If contact lenses are present and can be easily removed, do so.[1][2][3][4] Continue rinsing and seek immediate medical attention if irritation persists.[1][2][3][4]
Inhalation Move the individual to fresh air and ensure they are comfortable for breathing.[1][3][4] If the person feels unwell, call a poison center or doctor.[1][3][4]
Ingestion If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of why each is critical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[6][7][8][9][10]Nitrile provides a robust barrier against a wide range of chemicals, including irritants and organic compounds.[7][8][9][10] Consider double-gloving for extended procedures.[11]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][4][12]Essential for preventing eye contact, which can cause serious irritation.
Skin and Body Protection A lab coat with long sleeves.Protects against accidental skin contact from spills or splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To mitigate the risk of inhaling dust or vapors, which can cause respiratory irritation.

Operational Plan: From Bench to Waste

A systematic workflow is paramount to ensuring safety and experimental integrity. The following diagram and procedural steps outline a self-validating protocol for handling this compound.

Chemical_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Disposal Disposal Don_PPE 1. Don PPE Prepare_Hood 2. Prepare Fume Hood Don_PPE->Prepare_Hood Ensure proper fit Weigh_Solid 3. Weigh Compound Prepare_Hood->Weigh_Solid Verify airflow Dissolve 4. Dissolution Weigh_Solid->Dissolve Use anti-static weigh boat Clean_Area 5. Decontaminate Workspace Dissolve->Clean_Area Cap container immediately Doff_PPE 6. Doff PPE Clean_Area->Doff_PPE Wipe down surfaces Dispose_Waste 7. Dispose of Waste Doff_PPE->Dispose_Waste Wash hands thoroughly

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on your lab coat, safety glasses, and nitrile gloves.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All handling of the solid compound and its solutions should occur within the fume hood to mitigate inhalation risks.[5]

  • Handling:

    • Weighing: As this compound is a solid, carefully weigh the desired amount in a tared, anti-static weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.

    • Dissolution: Add the solvent to the solid in the reaction vessel. Ensure the container is capped or covered as much as possible during this process to prevent vapor release.

  • Post-Handling and Decontamination:

    • Workspace Decontamination: After handling, decontaminate the work area. Wipe down the balance and the fume hood surface with an appropriate solvent.

    • Doff PPE: Remove your PPE in the correct order (gloves first, then lab coat, and finally safety glasses) to prevent cross-contamination. Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, and gloves, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5][11]

  • Liquid Waste: Unused solutions containing the compound should be disposed of in a labeled hazardous waste container for halogenated organic compounds. Do not pour any amount, no matter how small, down the drain.[13]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these protocols, you not only ensure your personal safety but also contribute to a secure and efficient research environment. This commitment to meticulous practice is the bedrock of scientific integrity and innovation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.